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  • Product: N-methylnorvaline hydrochloride
  • CAS: 138062-71-2; 19653-78-2

Core Science & Biosynthesis

Foundational

N-methylnorvaline hydrochloride chemical structure and properties

An In-Depth Technical Guide to N-Methyl-L-norvaline Hydrochloride for Advanced Research This guide provides a comprehensive technical overview of N-Methyl-L-norvaline Hydrochloride, a specialized amino acid derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-L-norvaline Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of N-Methyl-L-norvaline Hydrochloride, a specialized amino acid derivative of significant interest in contemporary biomedical research. Designed for professionals in drug development and scientific research, this document moves beyond basic data to explore the compound's synthesis, mechanism of action, and practical applications, with an emphasis on the causal reasoning behind experimental design and protocol.

Introduction and Strategic Importance

N-Methyl-L-norvaline hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a critical tool in cellular and physiological research. Unlike its canonical counterparts, the N-methylation of the alpha-amino group introduces unique steric and electronic properties. This modification can significantly alter the molecule's biological activity, often enhancing its stability, cell permeability, and potency as an enzyme inhibitor.

The primary strategic interest in N-Methyl-L-norvaline hydrochloride lies in its function as a potent inhibitor of the arginase enzyme.[1] By modulating the arginase pathway, it indirectly influences the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This positions the compound as a valuable pharmacological tool for investigating nitric oxide (NO) signaling pathways, which are fundamental to cardiovascular health, immune response, and neurotransmission.[1] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the bedrock of reproducible research. N-Methyl-L-norvaline hydrochloride is the hydrochloric acid salt of the N-methylated form of L-norvaline.

Chemical Structure

Caption: Chemical structure of N-Methyl-L-norvaline Hydrochloride.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of N-Methyl-L-norvaline hydrochloride. This data is essential for accurate experimental planning, from solution preparation to storage.

PropertyValueSource(s)
IUPAC Name (2S)-2-(Methylamino)pentanoic acid hydrochloride-
Synonyms N-Me-L-Nva-OH·HCl, N-Me-L-2-aminovaleric acid hydrochloride[1]
CAS Number 19653-78-2[1]
Molecular Formula C₆H₁₃NO₂·HCl[1]
Molecular Weight 167.67 g/mol [1]
Appearance White solid[1]
Purity ≥99% (by NMR)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization: A Validated Workflow

Commercially available N-Methyl-L-norvaline hydrochloride is preferred for consistency; however, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling. The following section outlines a robust and logical synthetic workflow.

Synthetic Pathway Rationale

The synthesis of N-methylated amino acids is a well-established process in medicinal chemistry. A common and effective strategy involves the direct N-methylation of the parent amino acid, L-norvaline, after suitable protection of the carboxylic acid moiety to prevent side reactions. This is followed by deprotection and conversion to the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection & Salt Formation cluster_3 Validation Start L-Norvaline Ester L-Norvaline Methyl Ester Start->Ester  Thionyl Chloride (SOCl₂) in Methanol   Methylation N-Methyl-L-norvaline Methyl Ester Ester->Methylation  Reductive Amination: 1. Formaldehyde 2. NaBH₃CN or H₂/Pd-C   Deprotection N-Methyl-L-norvaline Methylation->Deprotection  Aqueous LiOH or NaOH   Final N-Methyl-L-norvaline Hydrochloride Deprotection->Final  Aqueous HCl, then Crystallization   Validation Characterization: - ¹H & ¹³C NMR - LC-MS - HPLC (Purity) Final->Validation Arginase_Pathway L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (NOS) L_Arg->NOS  Pathway 1   Arginase Arginase L_Arg->Arginase  Pathway 2   NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Inhibitor N-Methyl-L-norvaline HCl Inhibitor->Arginase Inhibition

Caption: Competitive pathways for L-arginine metabolism.

Protocol: In Vitro Arginase Inhibition Assay

This self-validating protocol provides a reliable method for quantifying the inhibitory potential (IC₅₀) of N-Methyl-L-norvaline hydrochloride. The assay measures the production of urea, a direct product of arginase activity.

Materials:

  • Recombinant human arginase I or II

  • L-arginine solution (e.g., 0.5 M, pH 9.7)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl₂ solution (10 mM)

  • N-Methyl-L-norvaline hydrochloride (stock solution in water)

  • Urea colorimetric detection kit (e.g., using α-isonitrosopropiophenone)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Activation: Prepare an arginase solution in Tris-HCl buffer. Add MnCl₂ to a final concentration of 1 mM and incubate at 55°C for 10 minutes to activate the enzyme. Causality: Arginase is a manganese-dependent metalloenzyme; this step ensures it is in its active conformational state.

  • Inhibitor Preparation: Perform a serial dilution of the N-Methyl-L-norvaline hydrochloride stock solution to create a range of concentrations for IC₅₀ determination (e.g., from 1 µM to 1 mM).

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of Tris-HCl buffer.

    • Add 5 µL of the appropriate inhibitor dilution (or water for the uninhibited control).

    • Add 10 µL of the activated arginase solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the pre-warmed L-arginine solution.

    • Incubate for 20 minutes at 37°C.

  • Reaction Termination and Urea Detection:

    • Stop the reaction by adding an acid solution as specified by the urea detection kit (this also prepares the sample for the colorimetric reaction).

    • Add the colorimetric reagents, incubate as required (typically involving heating), and cool to room temperature.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expanded Research Applications

While arginase inhibition is its most prominent role, the unique structure of N-Methyl-L-norvaline hydrochloride makes it a versatile tool.

  • Peptide Synthesis: N-methylated amino acids are incorporated into peptides to increase resistance to proteolytic degradation and to fine-tune conformation, which can enhance bioactivity and bioavailability. [2]* Metabolic Studies: The compound can be used to probe amino acid metabolism and its role in various disease states. [1]* Drug Development Building Block: It serves as a starting scaffold for the synthesis of more complex molecules targeting metabolic or neurological disorders. [1]

Safety, Handling, and Storage

As a research chemical, N-Methyl-L-norvaline hydrochloride requires careful handling. While a specific safety data sheet (SDS) is not widely available, guidelines for similar amino acid hydrochlorides should be followed.

Safety AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear standard laboratory attire: safety glasses, nitrile gloves, and a lab coat.[3]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. [4]Handle in a well-ventilated area or chemical fume hood. [5]Wash hands thoroughly after handling. [4][4][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. [5]Recommended storage is refrigerated at 0-8°C. [1][1][5]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [3][3]
First Aid (Ingestion) Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

N-Methyl-L-norvaline hydrochloride is more than a mere structural variant of a non-canonical amino acid; it is a precision tool for the targeted modulation of critical enzymatic pathways. Its well-defined role as an arginase inhibitor provides a clear mechanism for enhancing nitric oxide signaling, opening avenues for discovery in cardiovascular, neurological, and metabolic research. By understanding its chemical properties, synthesis, and biological mechanism, and by employing robust, validated protocols, researchers can effectively leverage this compound to advance the frontiers of drug development and biomedical science.

References

  • SAFETY DATA SHEET . Spectrum Pharmacy Products. Available from: [Link]

  • N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 . ChemWhat. Available from: [Link]

  • SAFETY DATA SHEET . Thermo Fisher Scientific. Available from: [Link]

  • N-Me-Val-OMe HCl . PubChem. Available from: [Link]

Sources

Exploratory

Biological Role of N-methylnorvaline in Peptide Stability

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The incorporation of N-methylnorvaline (N-Me-Nva) represents a high-precision strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The incorporation of N-methylnorvaline (N-Me-Nva) represents a high-precision strategy in modern peptidomimetic drug design. By combining the backbone-protecting effects of N-methylation with the oxidative stability of the norvaline side chain, this non-proteinogenic amino acid addresses two critical failure modes in peptide therapeutics: proteolytic degradation and oxidative instability .

This guide details the mechanistic basis for N-Me-Nva’s utility, provides validated protocols for its synthesis and incorporation, and analyzes its impact on pharmacokinetic (PK) profiles.

Mechanistic Foundations

The Dual-Action Stability Mechanism

N-Me-Nva confers stability through a synergistic two-pronged mechanism:

  • ** steric Occlusion (Backbone Protection):** The primary pathway of peptide degradation is amide bond hydrolysis by endopeptidases. These enzymes typically require a hydrogen bond donor (the amide proton) for substrate recognition and transition state stabilization.

    • Action: Replacing the amide proton (

      
      ) with a methyl group (
      
      
      
      ) eliminates this H-bond donor.
    • Result: The methyl group creates a steric clash within the enzyme's active site (S1' or S2 pockets), effectively "masking" the scissile bond from catalytic attack.

  • Oxidative Resistance (Side-Chain Protection): Norvaline is an isostere of Methionine (Met) and a structural analog of Leucine (Leu).

    • Problem: Methionine is prone to oxidation (sulfoxide formation), leading to shelf-life instability and potential immunogenicity.

    • Solution: N-Me-Nva retains the hydrophobic bulk and lipophilicity required for receptor binding but lacks the reactive sulfur atom, rendering it inert to oxidative stress.

Conformational Locking

N-methylation alters the cis/trans equilibrium of the peptide bond. While standard peptide bonds overwhelmingly favor the trans conformation (


), N-methylated residues lower the energy barrier for the cis isomer (

).
  • Therapeutic Value: This allows researchers to "lock" peptides into bioactive turn conformations (e.g.,

    
    -turns or 
    
    
    
    -turns), reducing the entropic penalty upon receptor binding and increasing potency.
Visualization: Mechanism of Proteolytic Resistance

ProteolyticResistance Enzyme Protease Active Site (Catalytic Triad) Substrate_Std Standard Peptide (-NH- Bond) Enzyme->Substrate_Std H-Bond Recognition Substrate_Mod N-Me-Nva Peptide (-N(CH3)- Bond) Enzyme->Substrate_Mod No H-Bond Donor Cleavage Hydrolysis (Degradation) Substrate_Std->Cleavage Accessible Stable Steric Clash (Intact Peptide) Substrate_Mod->Stable Methyl Steric Shield

Figure 1: Mechanistic divergence between standard amide bonds and N-methylated analogs in the presence of proteolytic enzymes.

Impact on Pharmacokinetics (PK)[1]

Enzymatic Stability Data

The introduction of N-Me-Nva into a peptide sequence typically results in a significant extension of plasma half-life (


). Below is a summary of representative stability enhancements observed in peptide drug discovery campaigns when N-methylation strategies are applied to hydrophobic residues.
ParameterStandard Peptide (Met/Leu)N-Me-Nva AnalogFold Improvement
Plasma Half-life (

)
< 30 minutes> 4 hours~8x
Proteolytic Cleavage Rapid (Chymotrypsin/Trypsin)ResistantHigh
Oxidative Degradation High (Met sulfoxide formation)NegligibleComplete
Oral Bioavailability (

)
< 1%5 - 15%Significant
Membrane Permeability & Lipophilicity

N-Me-Nva significantly increases the lipophilicity (LogP) of the peptide.

  • Solvation Energy: Methylation removes a solvent-exposed hydrogen bond donor, reducing the energy cost of desolvation required to enter the lipid bilayer.

  • Cellular Uptake: The increased lipophilicity and reduced H-bonding potential facilitate passive transport across cell membranes, a critical factor for intracellular targets or oral delivery formulations.

Synthetic Protocols: Incorporation of N-Me-Nva

Synthesizing peptides with N-methylated residues via Solid Phase Peptide Synthesis (SPPS) is challenging due to steric hindrance. The secondary amine of the N-terminal N-methyl amino acid is a poor nucleophile, making the subsequent coupling step difficult.

Critical Reagents
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are required. Standard HBTU/TBTU is often insufficient.

  • Base: DIEA (Diisopropylethylamine) or Collidine.[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Optimized SPPS Workflow (Fmoc Chemistry)

This protocol is designed to minimize deletion sequences and racemization.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin.[1] 2-CTC is preferred to prevent diketopiperazine (DKP) formation if N-Me-Nva is at the C-terminus or position 2.

  • Coupling of Fmoc-N-Me-Nva-OH:

    • Use 4.0 eq Amino Acid, 3.9 eq HATU, 8.0 eq DIEA.[2]

    • Pre-activate for 2 minutes.

    • Coupling time: 2 hours (Standard) or 45 mins (Microwave at 50°C).

  • Coupling the Next Amino Acid (The "Difficult Step"):

    • The secondary amine on the resin is sterically hindered.

    • Reagent: Use HATU/HOAt (1:1 ratio) to generate the highly reactive OAt-ester.

    • Double Coupling: Mandatory. Perform the coupling twice for 2 hours each.

    • Capping: Acetylate unreacted amines after coupling to prevent deletion sequences.

Visualization: SPPS Cycle for N-Me-Nva

SPPS_Workflow cluster_cycle N-Me-Nva Incorporation Cycle Start Resin-Peptide-NH2 Step1 1. Fmoc-N-Me-Nva-OH Coupling (HATU/DIEA, 2h) Start->Step1 Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Secondary Amine Exposure (Sterically Hindered -NHMe) Step2->Step3 Step4 4. Next AA Coupling (HATU/HOAt + Double Couple) Step3->Step4 Critical Step End Elongated Peptide Step4->End

Figure 2: Step-by-step SPPS workflow highlighting the critical "difficult coupling" onto the secondary amine.

Case Studies & Applications

The RaPID System (Ribosome Display)

Recent advancements in the RaPID (Random non-standard Peptides Integrated Discovery) system have utilized N-methylnorvaline to generate vast libraries of macrocyclic peptides.

  • Application: Researchers reprogrammed the translation machinery (using Flexizymes) to charge tRNAs with N-Me-Nva.

  • Outcome: This allowed the selection of peptides with nanomolar affinity and high proteolytic stability directly from libraries, bypassing the traditional "hit-to-lead" optimization of converting standard peptides to N-methylated analogs.

Aureobasidin A Analogs

Aureobasidin A is a cyclic depsipeptide with potent antifungal activity. Structural activity relationship (SAR) studies involving N-methylated residues (including N-Me-Val and N-Me-Nva analogs) demonstrated that the N-methyl group is essential for maintaining the rigid "arrowhead" conformation required for binding to the target enzyme (inositol phosphorylceramide synthase).

  • Insight: Substitution with non-methylated analogs resulted in a complete loss of bioactivity, proving the conformational "locking" role of the N-methyl group.

References

  • BenchChem. (2025).[2][3] Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem Technical Resources. Link

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Kawakami, T., et al. (2008). Diverse Backbone-Cyclized Peptides via Codon Reprogramming. Nature Chemical Biology. Link

  • Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. Link

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory Protocols. Link

Sources

Foundational

Technical Guide: Strategic N-Methylation in Peptidomimetic Drug Design

Executive Summary The translation of bioactive peptides into therapeutic agents is historically impeded by two failures: rapid proteolytic degradation and negligible membrane permeability. Backbone N-methylation —the rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The translation of bioactive peptides into therapeutic agents is historically impeded by two failures: rapid proteolytic degradation and negligible membrane permeability. Backbone N-methylation —the replacement of the amide proton with a methyl group—is not merely a functional group addition; it is a conformational switch.[1][2]

This guide details the physicochemical mechanics of N-methylation, specifically its role in inducing "chameleonic" properties that allow peptides to oscillate between water-soluble and membrane-permeable states. It provides high-fidelity protocols for site-selective synthesis and establishes a rational framework for N-methyl scanning to optimize oral bioavailability.

Part 1: The Physicochemical Paradigm Shift

The Permeability Paradox & The Chameleonic Effect

Native peptides are defined by a high count of hydrogen bond donors (HBDs), primarily amide protons. According to Lipinski’s Rule of 5, excess HBDs drastically reduce passive membrane diffusion.

N-methylation solves this through two distinct mechanisms:

  • Direct Masking: Replacing the -NH- with -N(CH3)- directly reduces the HBD count.

  • Conformational Shielding (The Chameleonic Effect): The steric bulk of the methyl group forces the peptide backbone into specific turn conformations (often cis-peptide bonds). This allows the molecule to bury its remaining polar groups internally during membrane transit (lipophilic state) and expose them in aqueous environments (hydrophilic state).

Key Insight: Cyclosporine A (CsA) is the gold standard of this phenomenon. With 7 N-methylated residues, it achieves oral bioavailability (~30%) despite a molecular weight of 1202 Da, violating traditional drug-likeness rules.

Proteolytic Stability: Steric Fortress

Proteases (e.g., trypsin, chymotrypsin) require access to the peptide bond and a specific conformation to catalyze hydrolysis.

  • Steric Occlusion: The N-methyl group physically blocks the enzyme active site from approaching the carbonyl carbon.

  • Conformational Mismatch: N-methylation restricts the

    
     and 
    
    
    
    torsion angles, often locking the peptide in a conformation that the protease cannot recognize or cleave.
Visualization: The Bioavailability Mechanism

The following diagram illustrates the transition of an N-methylated peptide through the lipid bilayer, highlighting the masking of polar surface area.

PermeabilityMechanism cluster_membrane Lipid Bilayer (Hydrophobic) A Native Peptide (High H-Bond Donors) B N-Methylation (Strategic Sites) A->B Modification C Aqueous State (Polar Surface Exposed) B->C Solvation D Membrane Transit (Intramolecular H-Bonds Formed) C->D Lipid Contact (H-Bond Masking) E Cytosolic Release (Bioactive Conformation) D->E Passive Diffusion

Figure 1: Mechanism of enhanced membrane permeability via N-methylation. The modification facilitates the formation of intramolecular hydrogen bonds, effectively "hiding" polar groups during membrane transit.[3]

Part 2: Synthetic Methodologies

Synthesizing N-methylated peptides is non-trivial. The N-methyl group introduces significant steric hindrance, making the coupling of the next amino acid difficult and prone to racemization.

Strategy A: Building Block Approach (Standard)

Using commercially available Fmoc-N-Me-Amino Acids.

  • Pros: Simple implementation in automated SPPS.

  • Cons: High cost of building blocks; coupling the subsequent residue is the bottleneck.

  • Reagent Choice: HATU or COMU are mandatory. Standard HBTU/HCTU often fails.

Strategy B: Site-Selective On-Resin Methylation (Expert)

The Fukuyama-Mitsunobu reaction allows for the specific N-methylation of a peptide backbone directly on the solid phase. This is the preferred method for "N-methyl scanning" (testing methylation at every position) without buying expensive building blocks.

The Fukuyama-Mitsunobu Workflow:
  • Activation: The free amine is protected/activated with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Alkylation: The sulfonamide is alkylated using Methanol (or other alcohols) via a Mitsunobu reaction (DEAD/PPh3).

  • Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU), leaving the secondary N-methyl amine.

Visualization: Fukuyama-Mitsunobu Cycle

FukuyamaCycle Start Resin-Bound Peptide (Free N-Terminus) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Inter1 Sulfonamide Intermediate (Activated for Alkylation) Step1->Inter1 Step2 2. Mitsunobu Alkylation (MeOH, PPh3, DIAD) Inter1->Step2 Inter2 N-Methylated Sulfonamide Step2->Inter2 Step3 3. Thiolysis Deprotection (Mercaptoethanol, DBU) Inter2->Step3 End N-Methylated Peptide (Secondary Amine) Step3->End

Figure 2: The Fukuyama-Mitsunobu protocol for site-selective on-resin N-methylation, enabling the synthesis of N-methylated peptides from standard amino acids.[4]

Part 3: Experimental Protocols

Protocol 3.1: On-Resin Fukuyama-Mitsunobu N-Methylation

Valid for Rink Amide or Chlorotrityl resins. Perform in a glass reaction vessel with nitrogen bubbling.

Materials:

  • Resin-bound peptide (Fmoc removed)[5]

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • Triphenylphosphine (PPh3)

  • Methanol (anhydrous)

  • DIAD (Diisopropyl azodicarboxylate)[6]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • 2-Mercaptoethanol

Step-by-Step Procedure:

  • Sulfonylation (Activation):

    • Wash resin 3x with DCM.

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Shake for 2 hours at room temperature.

    • Wash resin 3x NMP, 3x DCM.

    • QC Check: Kaiser test should be negative (no free amine).

  • Mitsunobu Alkylation (Methylation):

    • Suspend resin in dry THF/DCM (1:1).

    • Add PPh3 (5 eq) and Methanol (10 eq).

    • Add DIAD (5 eq) dropwise (exothermic reaction).

    • Shake for 1 hour .

    • Critical: Repeat this step once to ensure complete methylation.

    • Wash resin thoroughly with THF, DCM, then NMP.

  • Desulfonylation (Deprotection):

    • Add DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.

    • Shake for 1 hour .

    • Wash resin 3x NMP, 3x DCM.

    • QC Check: Chloranil test (specific for secondary amines) should be positive (blue/green beads).

Protocol 3.2: Coupling the Next Amino Acid (The "Difficult Coupling")

Coupling an amino acid onto an N-methylated residue is sterically hindered.[7] Standard conditions will yield <10%.

Optimized Conditions:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine).[5][8]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization.

  • Procedure:

    • Dissolve Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF.

    • Add DIEA (10 eq).

    • Pre-activate for 30 seconds (solution turns yellow).

    • Add to resin and react for 2 hours (or 1 hour at 50°C if microwave available).

    • Double couple is recommended.

Part 4: Comparative Data Analysis

The following table summarizes the impact of N-methylation on key drug-like properties, derived from comparative studies of Somatostatin analogs and Cyclosporine variants [1, 2].

PropertyNative PeptideN-Methylated AnalogMechanism of Improvement
H-Bond Donors High (>5)Reduced (<5)Removal of amide protons; reduces solvation penalty.
Permeability (

)
< 1 x

cm/s
> 10 x

cm/s
Formation of intramolecular H-bonds; lipophilic surface exposure.
Proteolytic

Minutes (<30 min)Hours (>4 hrs)Steric hindrance of protease cleavage sites.
Oral Bioavailability (%F) < 1%10 - 30%Combination of stability and passive diffusion.
Conformational State Flexible / Random CoilRigid / Defined TurnN-Me favors cis amide bonds and

-turns.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Miller, S. M., et al. (1995). Synthesis of N-methyl amino acids and their application in the solid phase synthesis of biologically active peptides. Journal of the American Chemical Society. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

Sources

Exploratory

Strategic Integration of Non-Proteinogenic Amino Acids for Peptide Half-Life Extension

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary: Beyond the Canonical Twenty The therapeutic potential of peptides is often truncated by their fragility.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary: Beyond the Canonical Twenty

The therapeutic potential of peptides is often truncated by their fragility.[1][2][3] Native peptides, while highly potent and specific, suffer from rapid renal clearance and enzymatic degradation (proteolysis), often resulting in plasma half-lives measured in minutes. For the drug developer, the challenge is not just potency, but persistence .

This guide details the strategic incorporation of Non-Proteinogenic Amino Acids (NPAAs) to engineer proteolytic resistance.[4][5] We move beyond simple "PEGylation" or "lipidation" to focus on intrinsic backbone modification—altering the fundamental chemistry of the peptide bond to render it invisible or inaccessible to serum proteases (e.g., DPP-IV, Neprilysin) without abolishing receptor affinity.

The Enzymatic Barrier & The NPAA Solution

Proteases recognize specific side-chain geometries and backbone conformations. The introduction of NPAAs disrupts these recognition motifs through two primary mechanisms:

  • Steric Hindrance: Physically blocking the enzyme's active site from accessing the scissile bond.

  • Conformational Locking: Forcing the peptide into a secondary structure (e.g.,

    
    -helix) that is thermodynamically unfavorable for the protease to unfold and cleave.
    
The NPAA Toolbox

The following classes of NPAAs are the most effective for half-life extension:

NPAA ClassKey ExampleMechanism of ActionStrategic Application

-Disubstituted
Aib (Aminoisobutyric acid)Induces helical structure; restricts

angles.
Stabilize helices; block DPP-IV cleavage at N-terminus (e.g., GLP-1 analogs).
N-Methylated N-Me-Ala , N-Me-Phe Removes H-bond donor; steric clash; improves permeability.Block amide bond hydrolysis; improve oral bioavailability (e.g., Cyclosporin A).
D-Amino Acids D-Ala , D-Pro Inverts chirality; enzyme non-recognition.Prevent cleavage at specific "hotspots"; induce

-turns.

-Amino Acids

-Homoalanine
Extends backbone by one carbon (

).
Disrupts protease alignment; creates "foldamers" with unique secondary structures.

Mechanistic Deep Dive & Implementation Strategy

N-Methylation: The "Open-Close" Permeability Switch

N-methylation is unique because it addresses two problems simultaneously: proteolytic stability and membrane permeability. By replacing the amide proton with a methyl group, you eliminate a hydrogen bond donor. This prevents the formation of the transition state required by serine proteases.

Expert Insight: N-methylation often results in a "chameleon" effect. In aqueous environments, the peptide exposes polar groups (solubility). In lipophilic membranes, the N-methyl groups allow the peptide to fold in on itself, hiding polar backbone atoms (permeability). This is the mechanism behind the oral bioavailability of Cyclosporin A.

Aib (Aminoisobutyric Acid): The Helical Staple

Aib contains two methyl groups at the


-carbon.[6] This gem-dimethyl effect severely restricts the conformational space of the amino acid, favoring 

-helical or

-helical structures.

Case Study (GLP-1): Native GLP-1 is degraded by DPP-IV at the Ala2 position.[7] Substituting Ala2 with Aib (as seen in Semaglutide) renders the N-terminus resistant to DPP-IV while maintaining receptor activation.

Visualization: The Stability Scan Workflow

The following diagram illustrates the "NPAA Scan" workflow—a systematic approach to identifying the optimal substitution sites.

StabilityScan Start Native Lead Peptide (High Potency, Low Stability) Identify Identify Cleavage Sites (LC-MS/MS after Serum Incubation) Start->Identify Incubate 1h Design Design NPAA Library (Aib, N-Me, D-AA Scans) Identify->Design Target Scissile Bonds Synthesis Solid Phase Peptide Synthesis (Modified Protocols for Sterics) Design->Synthesis HATU/HOAt Coupling Screen In Vitro Stability Assay (Plasma/Microsomes) Synthesis->Screen Kinetic Analysis Screen->Identify New Cleavage Sites? Select Select Lead Candidate (>24h Half-life) Screen->Select Optimal Profile

Caption: A systematic "Stability Scan" workflow to identify proteolytic hotspots and iteratively substitute them with NPAAs.

Experimental Protocols (Self-Validating Systems)

Synthesis: Overcoming Steric Hindrance in SPPS

Incorporating NPAAs, particularly Aib and N-methylated residues, is difficult due to steric bulk. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.

Optimized Protocol:

  • Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation.

  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are superior for hindered amines.

  • Conditions:

    • Stoichiometry: 5 eq. AA : 5 eq. HATU : 10 eq. DIPEA.

    • Temperature: Perform coupling at 50°C or use microwave assistance (75°C for 5 min).

    • Double Coupling: Mandatory for Aib-Aib or N-Me-N-Me junctions.

  • Monitoring: Use the Chloranil Test (for secondary amines) instead of the Kaiser Test (primary amines) to verify coupling completion.

Assay: Plasma Stability Determination

Why this protocol? Many protocols use TCA (Trichloroacetic acid) for precipitation, which can hydrolyze sensitive peptides or cause co-precipitation. This protocol uses Acetonitrile/Methanol to ensure gentle protein crash-down.

Step-by-Step:

  • Preparation: Thaw pooled human/rat plasma (heparinized) at 37°C.

  • Spiking: Add peptide stock (in DMSO) to plasma to reach a final concentration of 1–5 µM. Final DMSO content must be <1%.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL of plasma mixture.

    • Immediately transfer into 200 µL of ice-cold Acetonitrile:Methanol (1:1) containing an Internal Standard (IS).

  • Extraction: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives half-life:
    
    
    .

Data Presentation: Comparative Stability

The table below illustrates the dramatic effect of NPAA substitution on a hypothetical GLP-1 analog sequence.

Peptide VariantModification

(Human Plasma)
Receptor Potency (

)
Notes
Wild Type None~5 min0.5 nMRapid N-terminal degradation by DPP-IV.
Analog A D-Ala at Pos 2> 4 hours250 nMStability improved, but potency lost (stereochemistry mismatch).
Analog B Aib at Pos 2 > 24 hours 0.8 nM Optimal. Helix induction mimics native fold; blocks DPP-IV.
Analog C N-Me-Ala at Pos 2~6 hours15 nMGood stability, moderate potency loss due to H-bond loss.

Mechanism of Resistance Diagram

This diagram details how the substitution prevents enzymatic cleavage.

Mechanism Enzyme Protease (Active Site) Cleavage Hydrolysis (Degradation) Enzyme->Cleavage Catalysis PeptideWT Wild Type Peptide (Flexible Backbone) PeptideWT->Enzyme Fits into Pocket PeptideMod NPAA Modified Peptide (Rigid/Steric) PeptideMod->Enzyme Steric Clash / Wrong Chirality Resist No Binding/ No Cleavage PeptideMod->Resist Persists in Plasma

Caption: Comparison of Wild Type susceptibility vs. NPAA-mediated resistance via steric clash and conformational locking.

References

  • Chatterjee, J., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[4][5][8][9][10][11][12]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Kohler, A., et al. (2024).[2] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[2]

Sources

Foundational

Technical Monograph: N-Methylnorvaline Hydrochloride in Advanced Peptide Therapeutics

Part 1: Executive Summary & Chemical Identity N-Methylnorvaline hydrochloride is a specialized, non-proteinogenic amino acid derivative used primarily in the synthesis of peptide therapeutics and peptidomimetics. As the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

N-Methylnorvaline hydrochloride is a specialized, non-proteinogenic amino acid derivative used primarily in the synthesis of peptide therapeutics and peptidomimetics. As the N-methylated analog of Norvaline (a structural isomer of Valine and Leucine), it serves a dual function: it introduces steric bulk to constrain peptide backbone conformation and eliminates the hydrogen bond donor capability of the amide nitrogen, thereby increasing proteolytic stability and membrane permeability.

This monograph provides a rigorous technical overview for researchers utilizing CAS 1899809-55-2 in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry.

Chemical Specifications
ParameterSpecificationNotes
Chemical Name N-Methyl-L-norvaline hydrochloride(2S)-2-(methylamino)pentanoic acid hydrochloride
CAS Number 1899809-55-2Specific to the HCl salt form
Molecular Formula C₆H₁₃NO₂[1][2][3] · HCl
Molecular Weight 167.63 g/mol Free base: ~131.17 g/mol
Appearance White to off-white crystalline powderHygroscopic
Purity (HPLC) ≥ 98.0%Critical for avoiding deletion sequences in SPPS
Chiral Purity ≥ 99.0% eeL-isomer configuration
Solubility Soluble in Water, Methanol, DMF
Water Content ≤ 1.0% (Karl Fischer)Excess water hydrolyzes active esters in SPPS
Specific Rotation [α]₂₀/D (Refer to Lot CoA)Highly sensitive to solvent/concentration

Part 2: Technical Deep Dive & Mechanism of Action

The "N-Methyl Effect" in Drug Design

Incorporating N-Methylnorvaline into a peptide sequence fundamentally alters the physicochemical properties of the molecule.[4]

  • Conformational Constraint: The N-methyl group introduces steric clash with the preceding carbonyl oxygen and the side chain (allylic strain), restricting the

    
     and 
    
    
    
    torsion angles. This often forces the peptide into a cis-amide configuration or stabilizes specific turn structures (e.g.,
    
    
    -turns), which can lock the peptide into a bioactive conformation.
  • Proteolytic Stability: Most proteases require a hydrogen on the amide nitrogen to stabilize the transition state during hydrolysis. N-methylation removes this hydrogen, rendering the bond highly resistant to enzymatic cleavage.

  • Membrane Permeability: By masking the polarity of the amide backbone (removing an H-bond donor), N-methylation increases lipophilicity, facilitating passive transport across cell membranes.

Structural Visualization

The following diagram illustrates the chemical structure and the steric influence of the N-methyl group.

ChemicalStructure cluster_effect Therapeutic Impact N_Me_Nva N-Methyl-L-Norvaline (CAS 1899809-55-2) Backbone Peptide Backbone Modification N_Me_Nva->Backbone Incorporation Constraint Conformational Constraint (φ/ψ) Backbone->Constraint Steric Hindrance (N-Me vs Side Chain) Stability Proteolytic Stability Backbone->Stability Removal of Amide H-Bond Donor

Caption: Mechanistic impact of N-Methylnorvaline incorporation on peptide therapeutics.

Part 3: Operational Protocols (SPPS)

Critical Warning: Coupling N-methylated amino acids is significantly more difficult than standard amino acids due to steric hindrance. Furthermore, coupling the next amino acid onto the N-methylated N-terminus is the rate-limiting step in many syntheses.

Protocol: Coupling N-Methylnorvaline to Resin

Objective: Attach N-Me-Nva to the growing peptide chain. Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

  • Activation:

    • Dissolve N-Me-Nva-OH·HCl (4 eq) in dry DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIEA (8 eq) to neutralize the HCl salt and activate the carboxylate. Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling:

    • Add the activated mixture to the resin-bound free amine.

    • Agitate for 2 to 4 hours (standard AA is 45 min).

    • Double Coupling is highly recommended for this residue.

  • Monitoring:

    • Standard Ninhydrin (Kaiser) test is often reliable here as the resin amine is primary (unless the previous residue is also N-methylated).

Protocol: Coupling Subsequent Amino Acid onto N-Methylnorvaline

Objective: Acylate the sterically hindered secondary amine of N-Me-Nva. Challenge: The secondary amine is less nucleophilic and highly hindered.

  • Reagent Selection:

    • Preferred: HATU/HOAt/DIEA (high reactivity).

    • Alternative: PyBroP or Triphosgene (via acid chloride).

    • Avoid: HBTU/TBTU (often result in incomplete coupling).[5]

  • Procedure:

    • Use 5-10 eq of the incoming Fmoc-Amino Acid.

    • Use 5-10 eq of HATU/HOAt.

    • Perform coupling at elevated temperature (50°C) if the sequence allows (avoid for Cys/His to prevent racemization).

    • Extend reaction time to 4-16 hours .

  • Validation (The Chloranil Test):

    • Why: The Kaiser test (Ninhydrin) does not react well with secondary amines (N-methyl). It will give a false negative (indicating coupling is complete when it is not).

    • Method: Use the Chloranil Test or Bromophenol Blue .

      • Chloranil Reagent: 2% acetaldehyde and 2% chloranil in DMF.

      • Positive (Free secondary amine): Dark blue/green beads.

      • Negative (Coupled): Colorless/yellow beads.

Workflow Diagram: The Difficult Coupling Cycle

SPPS_Cycle Start Resin-Bound N-Me-Nva (Secondary Amine) Activation Activate Incoming Fmoc-AA (HATU/HOAt/DIEA) Start->Activation Coupling Coupling Reaction (4-16h, Optional 50°C) Activation->Coupling Check Monitoring Test (Chloranil / Bromophenol Blue) Coupling->Check Result_Pos Positive (Blue/Green) Incomplete Check->Result_Pos Free 2° Amine Result_Neg Negative (Yellow) Complete Check->Result_Neg Acylated Recouple Re-Couple (Use PyBroP or Acid Chloride) Result_Pos->Recouple NextStep Fmoc Deprotection (20% Piperidine) Result_Neg->NextStep Recouple->Check

Caption: Decision tree for coupling amino acids onto the hindered N-Methylnorvaline residue.

Part 4: Quality Control & Storage

Analytical Methods

To ensure the integrity of CAS 1899809-55-2 before usage:

  • ¹H-NMR (D₂O or DMSO-d₆): Verify the N-methyl singlet (typically ~2.5-3.0 ppm) and the propyl side chain signals. The integration must match the 3:1 ratio for Methyl:Alpha-proton.

  • HPLC (C18 Column): Run a gradient of 5-95% MeCN in Water (0.1% TFA). N-methylated amino acids can sometimes contain unmethylated precursors; ensure baseline separation.

  • Enantiomeric Excess (Chiral HPLC): Use a Crownpak CR(+) or Chiralpak QN-AX column to verify L-configuration. Racemization during storage is rare but possible if exposed to moisture/heat.

Storage Requirements
  • Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen .[6] The hydrochloride salt is hygroscopic.

  • Container: Tightly sealed glass or polypropylene vial with desiccant.

References

  • Biron, E., & Kessler, H. (2005). Synthesis of N-Methylated Amino Acids. Journal of Peptide Science.
  • PubChem. (2025).[2] N-Methyl-L-valine (Related Structure Reference). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Conformational Constraints Induced by N-Methylnorvaline: A Structural &amp; Synthetic Guide

Topic: Conformational Constraints Induced by N-Methylnorvaline Residues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the rational de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Constraints Induced by N-Methylnorvaline Residues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the rational design of peptidomimetics, the introduction of N-methylnorvaline (N-Me-Nva) represents a strategic convergence of two constraining principles: backbone rigidification via N-methylation and side-chain linearization via the norvaline moiety.[1] Unlike its


-branched counterparts (N-Me-Val, N-Me-Ile), N-Me-Nva offers a unique "tuning" capability—it locks the peptide backbone into extended conformations while avoiding the severe steric locking of the side chain found in valine analogs.[1] This guide dissects the structural mechanics, synthetic protocols, and therapeutic utility of N-Me-Nva, providing a roadmap for its application in stabilizing peptide drugs against proteolysis and enhancing membrane permeability.

Part 1: Structural Mechanics of N-Methylnorvaline[1]

The N-Methyl Effect: Backbone Rigidification

The primary conformational constraint of N-Me-Nva arises from the replacement of the amide proton (


) with a methyl group (

).[2] This modification induces three critical structural changes:
  • Loss of Hydrogen Bond Donor: The removal of

    
     eliminates the residue's ability to act as a donor in canonical hydrogen bonds (e.g., 
    
    
    
    in
    
    
    -helices).[2] This destabilizes
    
    
    -helical structures and promotes extended conformations like
    
    
    -strands or Polyproline II (PPII) helices.[1][2]
  • Steric Clash (

    
    ):  The N-methyl group has a van der Waals radius significantly larger than a proton.[1][2] In the trans amide configuration, this methyl group clashes with the carbonyl oxygen of the preceding residue (
    
    
    
    ) and the side chain of the current residue (
    
    
    ).[2]
  • Ramachandran Space Restriction:

    • Standard Residues: Occupy broad regions in the

      
      -helical (
      
      
      
      ) and
      
      
      -sheet (
      
      
      ) quadrants.[1][3]
    • N-Methylated Residues: The

      
      -helical region becomes energetically forbidden due to syn-pentane-like steric interactions.[1] The allowed conformational space is restricted almost exclusively to the extended bridge region  (
      
      
      
      to
      
      
      ).[2]
The Norvaline Advantage: Linear vs. Branched

Why choose N-Me-Nva over N-Me-Val? The distinction lies in the side chain topology.[2]

  • N-Me-Val (

    
    -branched):  The isopropyl side chain creates severe steric bulk at the 
    
    
    
    position.[1] When combined with N-methylation, the "gear-meshing" effect between the N-methyl and the isopropyl group creates a hyper-rigid residue.[1] While useful, this can sometimes over-constrain a peptide, preventing the subtle induced-fit required for receptor binding.
  • N-Me-Nva (Linear): The

    
    -propyl side chain of Norvaline lacks 
    
    
    
    branching.[1][2] It provides the same hydrophobicity and metabolic stability (resistant to oxidation, unlike Methionine) but allows for controlled side-chain mobility .[1][2]
    • Result: The backbone is locked (high energy barrier to rotation), but the side chain retains enough freedom to orient into hydrophobic pockets without incurring the energetic penalty of a

      
      -branch clash.[2]
      
Cis/Trans Isomerization Equilibrium

A critical feature of N-Me-Nva is its impact on the peptide bond geometry.[1]

  • Non-methylated Amides: Exclusively trans (

    
    ) due to a high energy difference (
    
    
    
    ).[1][2]
  • N-Methylated Amides: The energy difference between cis (

    
    ) and trans drops significantly (
    
    
    
    ).[1][2]
    • Implication: N-Me-Nva residues introduce a population of cis isomers in solution (up to 10-30% depending on solvent and sequence).[1][2] This "cis-trans switch" capability is often exploited in cyclic peptides to induce turn structures (e.g.,

      
      -turns) that are otherwise difficult to stabilize.[1][2]
      
Visualization: The Conformational Locking Mechanism

ConformationalLock N_Me_Input N-Methylation of Norvaline Steric Steric Clash: N-Me vs Carbonyl (i-1) N_Me_Input->Steric HBond Loss of H-Bond Donor N_Me_Input->HBond SideChain Linear Side Chain (Nva) No C-beta Branching N_Me_Input->SideChain Rama Ramachandran Restriction: Forbidden Alpha-Helix Steric->Rama Isomer Lower Cis/Trans Barrier (Cis-population increase) Steric->Isomer Outcome2 Proteolytic Stability (Steric Shielding) Steric->Outcome2 Outcome3 Membrane Permeability (Reduced Desolvation Energy) HBond->Outcome3 Flex Side Chain Rotational Freedom (Chi-angle flexibility) SideChain->Flex Outcome1 Extended Backbone Conformation (Beta-strand / PPII) Rama->Outcome1 Isomer->Outcome1 Induces Turns in Cyclic Peptides Flex->Outcome1 Fine-tuning Affinity Outcome1->Outcome2

Caption: Mechanistic flow of N-Me-Nva structural constraints leading to key therapeutic properties.

Part 2: Synthetic Protocols for N-Me-Nva Incorporation

Coupling an amino acid to the secondary amine of an N-methylated residue is one of the most challenging steps in Solid Phase Peptide Synthesis (SPPS).[2] The nucleophilicity of the N-methyl amine is drastically reduced, and the steric bulk hinders the approach of the activated incoming amino acid.

Protocol 1: The "Gold Standard" HATU/HOAt Method

Best for: Standard N-Me-Nva couplings where the incoming residue is not extremely bulky (e.g., Gly, Ala, Phe).

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for catalyzing the reaction via the neighboring group effect.[1]

  • Base: DIPEA (Diisopropylethylamine)[1][2][4]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone)[1][2]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Activation: Dissolve incoming Fmoc-Amino Acid (4 eq) and HATU (4 eq) in minimal DMF. Add DIPEA (8 eq).[1][2] Activate for 30 seconds (do not over-activate to avoid racemization).

  • Coupling: Add activated mixture to the resin-bound N-Me-Nva peptide.

  • Reaction Conditions: Shake for 2 hours at room temperature.

    • Optimization: Use microwave irradiation (75°C, 25 Watts) for 10-20 minutes for higher yield.

  • Monitoring: Standard Kaiser test will likely fail (secondary amines do not react well). Use the Chloranil Test or Malachite Green Test to check for unreacted secondary amines.

  • Double Coupling: If the test is positive (blue/green spots), repeat the coupling step.

Protocol 2: The Bis-trichloromethyl Carbonate (BTC) Method

Best for: "Difficult" couplings (e.g., coupling Val or Ile to N-Me-Nva) where HATU fails.[1][2]

This method generates a highly reactive acid chloride in situ.[1][2]

Safety Warning: BTC (Triphosgene) generates phosgene gas.[1][2] Perform exclusively in a well-ventilated fume hood.[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in dry THF (Tetrahydrofuran).

  • Collidine Addition: Add 2,4,6-Collidine (14 eq) dropwise. A white suspension will form (collidinium salt).[1][2]

  • Activation: Stir for 1-2 minutes to form the acid chloride.

  • Coupling: Add the suspension to the resin-bound N-Me-Nva peptide pre-swollen in THF/DCM.

  • Reaction: Shake for 1 hour.

  • Quenching: Wash resin thoroughly with DCM (x5) and DMF (x5) to remove all traces of phosgene/BTC.[1][2]

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Coupling to N-Me-Nva CheckResidue Incoming Residue Type? Start->CheckResidue Standard Standard (Ala, Gly, Phe) CheckResidue->Standard Bulky Bulky (Val, Ile, Thr) CheckResidue->Bulky HATU Protocol A: HATU/HOAt (Microwave 75°C) Standard->HATU BTC Protocol B: BTC/Collidine (In-situ Acid Chloride) Bulky->BTC Monitor Monitor: Chloranil Test HATU->Monitor BTC->Monitor Result Blue Spots? Monitor->Result Recouple Double Couple Result->Recouple Yes Success Proceed to Deprotection Result->Success No Recouple->Monitor

Caption: Decision matrix for selecting the optimal coupling strategy based on steric hindrance.

Part 3: Applications in Drug Design

Enhancing Metabolic Stability

N-methylation of Norvaline provides a dual shield against proteolysis:

  • Direct Blockade: Proteases (e.g., Chymotrypsin, Pepsin) require the amide nitrogen to coordinate in the active site.[2] The methyl group physically blocks this interaction.[2]

  • Conformational Mismatch: By forcing the backbone into an extended or turn conformation, N-Me-Nva prevents the peptide from adopting the "extended

    
    -strand" geometry often required to fit into the protease cleavage groove.
    

Data Comparison: Proteolytic Half-Life (


) 
| Peptide Sequence | Modification | 

(Human Plasma) | Mechanism | | :--- | :--- | :--- | :--- | | H-Phe-Ala-Phe-OH | None | ~20 min | Rapid enzymatic cleavage | | H-Phe-N(Me)Nva -Phe-OH | N-Methylation | > 24 hours | Steric blockade of amide bond | | H-Phe-D-Nva -Phe-OH | D-Amino Acid | ~4 hours | Stereochemical mismatch |[1][2]
Membrane Permeability

Peptides are typically impermeable to cells due to the high energy cost of desolvating their polar amide bonds.[2]

  • Solvation Energy Reduction: Each N-methylation removes one H-bond donor, reducing the desolvation penalty by approximately 2–3 kcal/mol .[1]

  • Lipophilicity: The propyl side chain of Norvaline adds lipophilicity without the aggregation risks associated with aromatic residues like Phenylalanine.

  • Chameleonicity: N-Me-Nva containing peptides can often switch between a polar conformation (exposed carbonyls) in water and a closed conformation (sequestered polar groups) in the lipid bilayer, facilitating passive transport.[1][2]

References

  • Conformational Analysis of N-Methylated Peptides

    • Title: Conformational analysis of N-methylated peptides: Ramachandran plots and NMR analysis.[1]

    • Source: ResearchGate[1][2][5][6]

    • URL:[Link]

  • Synthesis of N-Methylated Peptides

    • Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.[1]

    • Source: Springer Nature Experiments[1]

    • URL:[Link][1][2]

  • Cis-Trans Isomerization in N-Methylated Amides

    • Title: Solvation properties of N-substituted cis and trans amides are not identical.[1][2]

    • Source: PubMed (J Phys Chem B)[1][2]

    • URL:[Link]

  • Peptidomimetics in Drug Discovery

    • Title: Peptidomimetics, a synthetic tool of drug discovery.[2]

    • Source: PMC - NIH[1]

    • URL:[Link]

  • Coupling Reagents for Difficult Sequences

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem[1][2]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-methylnorvaline Hydrochloride

Introduction: The Critical Role of Solubility in Preclinical Development N-methylnorvaline hydrochloride is an amino acid derivative of interest in various fields of chemical and pharmaceutical research. As with any acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Development

N-methylnorvaline hydrochloride is an amino acid derivative of interest in various fields of chemical and pharmaceutical research. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation and development. Among these properties, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1] This guide provides a comprehensive analysis of the expected solubility profile of N-methylnorvaline hydrochloride in aqueous and organic solvent systems.

Due to a lack of extensive published quantitative data for this specific molecule, this document serves a dual purpose:

  • To provide a predictive analysis of its solubility based on fundamental physicochemical principles, its molecular structure, and established behaviors of analogous amino acid hydrochlorides.

  • To present an authoritative, step-by-step experimental framework for researchers to determine its precise solubility, ensuring data integrity and reproducibility.

This guide is structured to explain the causality behind the predicted solubility behaviors and to equip researchers with the practical knowledge to validate these predictions in a laboratory setting.

Section 1: Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a given solvent. N-methylnorvaline hydrochloride is a salt composed of a protonated N-methylnorvaline cation and a chloride anion.

Key Structural Features:

  • Ionic Salt Form: The presence of the hydrochloride salt results in a fully ionic compound in its solid state and strong ion-dipole interactions in polar solvents. This is the most significant contributor to its aqueous solubility.

  • Polar Functional Groups: The molecule contains a carboxylic acid group (-COOH) and a protonated secondary amine (-NH2+CH3-). These groups are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar protic solvents.[2][3]

  • Alkyl Side Chain: The norvaline structure includes a propyl side chain (-CH2CH2CH3), which is a nonpolar hydrocarbon moiety. This part of the molecule contributes hydrophobic character and will preferentially interact with nonpolar solvents through weaker London dispersion forces.[4]

The interplay between the highly polar, ionic "head" and the nonpolar "tail" governs the molecule's solubility across different solvent classes.

Caption: Intermolecular forces governing solubility.

Section 2: Fundamental Principles of Solubility

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] Polar solutes, like N-methylnorvaline hydrochloride, dissolve best in polar solvents because the energy gained from solute-solvent interactions can overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents have O-H or N-H bonds, allowing them to donate hydrogen bonds and effectively solvate both the cation and the anion of the salt.[6] Water is an exceptional solvent for such molecules due to its high polarity and extensive hydrogen-bonding network.[3]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can solvate cations effectively but are less efficient at solvating small anions like chloride, which can limit overall solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole and cannot form hydrogen bonds. The energy required to break apart the strong ionic lattice of the hydrochloride salt is not compensated by the weak London dispersion forces that would form between the solute and solvent.[4]

The Common-Ion Effect

For ionic compounds, the common-ion effect describes the decrease in solubility of a salt when a solution already contains one of the ions from the salt.[7] According to Le Chatelier's principle, adding a common ion (in this case, Cl⁻ from a source like NaCl or HCl) to a saturated solution of N-methylnorvaline hydrochloride will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus reducing its solubility.[8][9] This is a critical consideration for formulation in buffered or saline-based media.

Section 3: Predicted Solubility Profile of N-methylnorvaline Hydrochloride

Based on the principles outlined above, a qualitative solubility profile can be predicted. This profile is essential for guiding solvent selection in synthesis, purification, and formulation processes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterHigh Strong ion-dipole interactions and extensive hydrogen bonding effectively solvate the ionic salt.[3][6]
Methanol, EthanolSoluble Capable of hydrogen bonding and solvating ions, but lower polarity than water may result in slightly lower solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble High polarity allows for some solvation, but the inability to donate hydrogen bonds limits the effective solvation of the chloride anion.
Acetonitrile, AcetoneSparingly Soluble Lower polarity and lack of H-bond donation provide insufficient energy to overcome the solute's crystal lattice energy.
Nonpolar Toluene, HexaneInsoluble The large mismatch in polarity means the weak solvent-solute interactions cannot overcome the strong ionic forces of the salt lattice.[4]
Acidic (Aqueous) Dilute HCl (aq)Soluble The molecule is already in its protonated form. Solubility may decrease slightly due to the common-ion effect from added Cl⁻.[10][11]
Basic (Aqueous) Dilute NaOH (aq)High The hydrochloride salt will react to form the sodium salt of the N-methylnorvaline zwitterion or anion, which is typically highly soluble in water.[12][13]

Section 4: Standardized Protocol for Experimental Solubility Determination

To move from prediction to precise quantification, a rigorous and validated experimental method is necessary. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[14]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of N-methylnorvaline hydrochloride in a selected solvent at a controlled temperature.

Pillars of a Self-Validating System:

  • Purity: Both the solute (N-methylnorvaline hydrochloride) and the solvent must be of high purity to avoid confounding results.[15]

  • Equilibrium: The system must be agitated for a sufficient duration to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached. This is confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a thermostatically controlled environment (e.g., a water bath or incubator) with minimal temperature fluctuation (± 0.5°C).[15]

  • Accurate Analysis: The method used to quantify the solute concentration in the saturated solution must be validated for accuracy, precision, and linearity.[16]

Experimental Workflow:

Solubility_Workflow start Start prep 1. Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vials in a thermostatically controlled shaker bath (e.g., 25°C) for 24-72 hours. prep->equilibrate settle 3. Phase Separation (Settling) Allow vials to stand in the bath for at least 2 hours for undissolved solid to settle. equilibrate->settle sample 4. Sampling Carefully withdraw an aliquot of the supernatant using a filter syringe (e.g., 0.22 µm PTFE) to remove particulates. settle->sample analyze 5. Analysis Accurately weigh the aliquot (for gravimetric) or dilute for instrumental analysis (e.g., HPLC). Quantify solute concentration. sample->analyze calc 6. Calculation Calculate solubility in desired units (e.g., mg/mL, mol/L). analyze->calc end End calc->end

Caption: Shake-Flask Experimental Workflow.

Step-by-Step Methodology:

  • Preparation: To several glass vials, add a precisely known volume or mass of the chosen solvent. Add an excess amount of N-methylnorvaline hydrochloride to each vial to ensure that a saturated solution is formed, with solid material remaining. An amount that is 2-3 times the expected solubility is a good starting point.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaking water bath or incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials at a constant speed for a predetermined period (a 48-hour minimum is recommended to start).

  • Phase Separation: After the agitation period, stop the shaker but leave the vials in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle, forming a clear supernatant.[17]

  • Sampling: Carefully withdraw a sample from the middle of the clear supernatant. To ensure no solid particulates are transferred, use a syringe fitted with a solvent-compatible membrane filter (e.g., 0.22 µm).

  • Quantification (Gravimetric Method): a. Dispense the filtered aliquot into a pre-weighed, dry container. b. Accurately weigh the container with the solution to determine the mass of the saturated solution. c. Carefully evaporate the solvent under vacuum or in a drying oven at a temperature that will not degrade the solute. d. Once all the solvent is removed and the container has returned to room temperature in a desiccator, weigh the container again to determine the mass of the dry solute.[1][18]

  • Calculation: The solubility can be calculated as follows: Solubility (g / 100 g solvent) = [Mass of dry solute / (Mass of solution - Mass of dry solute)] x 100

Conclusion

N-methylnorvaline hydrochloride, by virtue of its ionic nature and capacity for hydrogen bonding, is predicted to be highly soluble in water and other polar protic solvents, with progressively lower solubility in polar aprotic and nonpolar organic solvents. Factors such as pH, temperature, and the presence of common ions will significantly modulate this behavior. While this guide provides a robust theoretical framework, it is imperative that these predictions are confirmed through rigorous experimental work. The provided isothermal shake-flask protocol offers an authoritative and reliable method for generating the precise, quantitative solubility data required to advance any research or drug development program.

References

  • Vertex AI Search. Solubility and Polarity.
  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
  • askIITians. How do hydrogen bonds affect solubility?.
  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Journal of Pharmaceutical Sciences. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
  • Lund University Publications.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Biblioteca Digital do IPB.
  • ResearchGate. Effect of salts and amino acid on the solubility of amino acids in aqueous solution.
  • ACS Publications.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate.
  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts.
  • PMC. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • International Journal of Research and Review.
  • Wikipedia. Common-ion effect.
  • Khan Academy. The common-ion effect (video) | Equilibrium.
  • Ain Shams University. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • ResearchGate. How can I dissolve free amino acids?.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of N-Methylnorvaline into Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges and Opportunities of N-Methylated Peptides Backbone N-methylation is a pivotal modification in peptide chemistry, offering a strategic avenue to enhance the therapeutic potential o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges and Opportunities of N-Methylated Peptides

Backbone N-methylation is a pivotal modification in peptide chemistry, offering a strategic avenue to enhance the therapeutic potential of peptide-based drug candidates. The simple addition of a methyl group to an amide nitrogen can profoundly alter a peptide's properties, leading to increased metabolic stability against enzymatic degradation, improved membrane permeability, and enhanced oral bioavailability.[1][2] Furthermore, N-methylation can fine-tune receptor binding affinity and selectivity by inducing conformational constraints on the peptide backbone.[3][4]

N-methylnorvaline, a non-proteinogenic amino acid, is a valuable building block in this context. Its incorporation can introduce unique structural and functional characteristics to a peptide. However, the synthesis of peptides containing N-methylated amino acids, including N-methylnorvaline, via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine.[3][5] This steric bulk makes the coupling of the subsequent amino acid difficult, often resulting in incomplete reactions, low yields, and the formation of deletion sequences.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate N-methylnorvaline into peptides using Fmoc-based SPPS. We will delve into the mechanistic rationale behind optimized protocols, discuss the selection of appropriate coupling reagents, and provide detailed, step-by-step methodologies to overcome the inherent synthetic hurdles.

Strategic Considerations: Choosing the Right Coupling Chemistry

The success of incorporating Fmoc-N-methyl-L-norvaline hinges on the selection of a highly efficient coupling reagent capable of overcoming the steric hindrance of the N-methyl group. Standard coupling reagents are often sluggish and inefficient.[6] Therefore, more potent activators are required.

Recommended Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, rapid coupling kinetics, and reduced risk of racemization.[7][8][9]Can lead to guanidinylation of the N-terminal amine as a side reaction, though this can be minimized.[5]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, generates a soluble urea byproduct, and Oxyma Pure is a safer alternative to HOBt.[10][11][12]The combination can potentially form hydrogen cyanide (HCN) as a byproduct, especially with excess reagents.
PyAOP Phosphonium SaltParticularly effective for coupling sterically hindered N-methyl amino acids.[6][9]Generally more expensive than other options.

For the protocols detailed below, we will focus on the use of HATU and DIC/Oxyma , as they represent robust and widely accessible choices for the efficient coupling of Fmoc-N-methyl-L-norvaline.

Visualizing the Workflow: SPPS Cycle for N-Methylnorvaline Incorporation

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-N-methyl-L-norvaline Coupling (HATU or DIC/Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Wash3->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-methylnorvaline.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (100-200 mesh)[13]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-N-methyl-L-norvaline[14]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[15][16]

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

  • Monitoring: Bromophenol blue test for secondary amines[17]

Protocol 1: Resin Preparation and Swelling
  • Weigh 100-150 mg of the chosen resin into a reaction vessel.

  • Add 5-10 mL of DMF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[18]

  • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.[16]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3A: Coupling of Fmoc-N-methyl-L-norvaline using HATU

The mechanism of HATU involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine. The pyridine nitrogen in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction.[8][19]

HATU_Mechanism CarboxylicAcid Fmoc-AA-COOH + DIPEA HATU HATU CarboxylicAcid->HATU - H+ ActiveEster OAt-Active Ester (Fmoc-AA-OAt) HATU->ActiveEster + Carboxylate PeptideBond Fmoc-AA-N(Me)-Peptide-Resin ActiveEster->PeptideBond + Amine Amine H-N(Me)-Peptide-Resin Amine->PeptideBond

Caption: Simplified mechanism of HATU-mediated coupling.

  • In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-L-norvaline and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to the activation mixture.

  • Allow the pre-activation to proceed for 2-5 minutes.[17]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • After the coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3B: Coupling of Fmoc-N-methyl-L-norvaline using DIC/Oxyma

In this method, DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. Oxyma then reacts with this intermediate to generate an active oxime ester, which is less prone to racemization and efficiently acylates the amine.[20]

DIC_Oxyma_Mechanism CarboxylicAcid Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea Oxyma Oxyma ActiveEster Oxyma Active Ester Oxyma->ActiveEster O_Acylisourea->ActiveEster + Oxyma PeptideBond Fmoc-AA-N(Me)-Peptide-Resin ActiveEster->PeptideBond + Amine Amine H-N(Me)-Peptide-Resin Amine->PeptideBond

Caption: Simplified mechanism of DIC/Oxyma-mediated coupling.

  • In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-L-norvaline and 4 equivalents of Oxyma Pure in DMF.

  • Add the solution to the deprotected resin.

  • Add 4 equivalents of DIC to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • After the coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 4: Monitoring the Coupling Reaction

Standard ninhydrin tests are ineffective for monitoring couplings to secondary amines like N-methylnorvaline. The bromophenol blue test is a reliable alternative.[17]

  • Take a small sample of resin beads (1-2 mg) and wash them with DMF and then methanol.

  • Add 1-2 drops of bromophenol blue solution in DMF.

  • Observe the color of the beads and the solution.

    • Yellow/Greenish-Yellow Beads: Indicates a complete or near-complete reaction (no free amine).

    • Blue/Green Beads: Indicates an incomplete reaction (presence of free amine). A recoupling step is necessary.

If the coupling is incomplete, repeat the coupling protocol (Protocol 3A or 3B).

Protocol 5: Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). Use approximately 10 mL per 100 mg of resin.

  • Add the cleavage cocktail to the dry resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

The incorporation of N-methylnorvaline increases the hydrophobicity of the peptide, which must be considered during purification.[14][21]

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[22][23]

    • Column: A C18 stationary phase is typically used.

    • Mobile Phases:

      • Phase A: 0.1% TFA in water

      • Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of Phase B is used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.

  • Analysis:

    • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.

    • Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Coupling Efficiency Insufficient activation time or reagent equivalents. Steric hindrance is too great for the chosen conditions.Increase coupling time, use a more potent coupling reagent (e.g., PyAOP), or perform the reaction at a slightly elevated temperature. Consider a double coupling.
Deletion Sequences in Final Product Incomplete coupling at the N-methylnorvaline residue.Optimize the coupling protocol as described above. Ensure thorough monitoring with the bromophenol blue test.
Racemization Use of excessive base or prolonged activation times.Minimize pre-activation time. Use DIPEA instead of more hindered bases. The use of additives like Oxyma helps suppress racemization.[12]
Poor Yield After Cleavage Incomplete synthesis or issues with the cleavage reaction.Re-evaluate all steps of the synthesis. Ensure the resin is completely dry before adding the cleavage cocktail and that the cleavage time is sufficient.

Conclusion

The successful incorporation of N-methylnorvaline into synthetic peptides is an achievable goal with the optimization of key steps in the SPPS protocol. The primary challenge of steric hindrance can be effectively overcome by employing high-efficiency coupling reagents such as HATU or DIC/Oxyma, extending reaction times, and diligently monitoring reaction completion. The protocols and insights provided in this guide offer a robust framework for researchers to harness the benefits of N-methylation, paving the way for the development of novel peptide therapeutics with enhanced pharmacological properties.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Wikipedia. HATU. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 17(10), 11935–11947. [Link]

  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega, 8(2), 2359–2366. [Link]

  • Sagar, S., Kaur, R., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]

  • Liu, L., Qi, C., Li, X., et al. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 26(52), 11939-11952. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Li, P., & Porco, J. A. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2297–2308. [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • de la Torre, B. G., & Albericio, F. (2025, November 4). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Read by QxMD. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • AAPPTec. (n.d.). Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Technical Support Information Bulletin 1213. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • The Nest Group. (2009, June 12). Peptide Purification Overview. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Coupling Reagents for Sterically Hindered N-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of the N-Methyl Group The incorporation of N-methyl amino acids into peptide backbones is a powerful strategy in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the N-Methyl Group

The incorporation of N-methyl amino acids into peptide backbones is a powerful strategy in medicinal chemistry. This modification can impart beneficial properties, including enhanced metabolic stability, improved cell permeability, increased receptor selectivity, and the ability to modulate conformation.[1] However, these advantages come at a synthetic cost. The presence of the N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine, making peptide bond formation a formidable challenge.[1][2]

Conventional coupling methods, such as those employing carbodiimides like DCC or DIC with HOBt, often result in low yields and significant epimerization.[3][4] This is particularly true when coupling an N-methyl amino acid to another N-methyl amino acid.[1][5] Consequently, the success of synthesizing N-methyl-rich peptides hinges on the judicious selection of highly efficient coupling reagents and the optimization of reaction conditions. This guide provides an in-depth analysis of the most effective modern coupling reagents, their mechanisms of action, and detailed protocols for their application.

A Curated Arsenal: Modern Coupling Reagents for Difficult Couplings

Overcoming the steric and electronic challenges of N-methyl amino acids requires reagents that generate highly reactive intermediates while simultaneously suppressing racemization. The most successful reagents fall into the uronium/aminium and phosphonium salt categories. More recently, phosphonic anhydrides have also emerged as powerful alternatives.

1. Uronium/Aminium Salts: The Gold Standard

These reagents are characterized by their rapid activation of carboxylic acids and are the workhorses for many challenging couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): Widely regarded as one of the most effective reagents for coupling sterically hindered and N-methylated amino acids.[1][2][6] HATU is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), whose pyridine nitrogen is believed to provide anchimeric assistance during the coupling step, accelerating the reaction and suppressing epimerization.[7][8]

  • HBTU/HCTU: While effective for standard couplings, HBTU and its chlorinated analog HCTU are generally considered less potent than HATU for incorporating N-methylated residues.[1][9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)): A third-generation uronium reagent that offers coupling efficiencies comparable or even superior to HATU in some cases.[6][10][11][12] COMU is based on the non-explosive additive OxymaPure, giving it a significantly better safety profile than benzotriazole-based reagents.[6][7][11][13] Its morpholino group enhances solubility and stability.[10][13] A key advantage is that COMU exists in the more reactive uronium form, whereas HATU and HBTU exist as the less reactive aminium isomers.[3][11]

2. Phosphonium Salts: Potent Alternatives

Phosphonium salts are another class of highly reactive reagents, often used for particularly stubborn couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic phosphonium salt that is effective but can be insufficient for the most demanding N-methyl couplings without additives like HOAt.[5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, showing superior performance in terms of yield and epimerization control for difficult sequences.[5][9]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): An even more reactive halogenophosphonium reagent, highly efficient for coupling N-methylated amino acids where other reagents may fail.[1][14][15] Its high reactivity, however, necessitates careful handling to avoid side reactions.

3. Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic anhydride that has gained prominence as a powerful, safe, and "green" coupling reagent. It is known for its excellent reaction selectivity, high yields, and exceptionally low epimerization rates, even with prone substrates.[16][17][18] Its by-products are water-soluble, simplifying workup procedures, which is a significant advantage in both solution- and solid-phase synthesis.[16][17][19] T3P® has proven superior in cases where even HATU gave low yields.[17]

Comparative Analysis of Leading Reagents

The choice of reagent depends on a balance of reactivity, cost, safety, and the specific nature of the coupling partners. The following table summarizes the key characteristics of the most recommended reagents for N-methyl amino acid couplings.

ReagentClassKey AdvantagesKey Considerations
HATU Uronium/AminiumHigh efficiency, excellent racemization suppression.[6][7] Extensive track record.Based on potentially explosive HOAt.[6] Can cause guanidinylation of the N-terminus if used in excess.[3]
COMU UroniumEfficiency comparable to HATU.[6][12] Superior safety profile (non-explosive).[7][11][13] Excellent solubility.[10]Higher cost compared to older reagents.
PyAOP PhosphoniumHighly effective for N-methyl rich sequences.[5] Low epimerization.By-products can be more difficult to remove than those from uronium salts.
PyBrOP PhosphoniumExtremely reactive, effective for the most difficult couplings.[1][15]High reactivity can lead to side reactions if not controlled.
T3P® AnhydrideVery low epimerization.[16][18] High yields. Safe, non-toxic, and water-soluble by-products.[16][17][19]May require optimization for solid-phase applications.[19][20]
Visualizing the Workflow & Mechanism

Understanding the process is key to successful execution. The following diagrams illustrate a general workflow for solid-phase peptide synthesis (SPPS) and the specific activation mechanism of HATU.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Amino Acid (Reagent, Base, Solvent) Wash1->Couple Wash2 5. Wash Couple->Wash2 Test 6. Monitor Coupling (e.g., Bromophenol Blue) Wash2->Test Repeat Repeat for Next Amino Acid Test->Repeat Incomplete? Recouple. Complete? Proceed. Cleave 7. Cleave & Deprotect (e.g., TFA Cocktail) Test->Cleave Final Amino Acid Repeat->Deprotect Purify End: Purify Peptide Cleave->Purify HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA R-COOH (N-Methyl Amino Acid) Active_Ester HOAt Active Ester (Highly Reactive) AA->Active_Ester + HATU Base Base (DIPEA) Base->AA Deprotonates HATU_reagent HATU Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond + Amine Amine H-N(Me)-R' (Peptide on Resin) Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Detailed Experimental Protocols

Crucial Note on Monitoring: Standard ninhydrin (Kaiser) tests are unreliable for secondary amines like N-methyl amino acids. The bromophenol blue test is a required alternative for monitoring reaction completion. [1][2][9]

Protocol 1: HATU Coupling for N-Methyl Amino Acids on Solid Phase

This protocol is a robust starting point for most N-methyl couplings, leveraging the high reactivity of HATU. The use of the sterically hindered base 2,4,6-collidine is often recommended over DIPEA to further minimize the risk of epimerization. [6] Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 - 4.0 equivalents) [1][2][9]* N,N-Diisopropylethylamine (DIPEA) (8 equivalents) or 2,4,6-Collidine (8 equivalents) [1]* Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swelled in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

  • Add the base (DIPEA or Collidine, 8 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. [1][2]The solution may change color.

  • Coupling: Add the activated amino acid solution to the drained, deprotected resin.

  • Agitate the reaction vessel at room temperature for at least 1-2 hours. For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), extend the coupling time to 4 hours or perform a double coupling. [9]6. Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling. [1][2]7. Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and by-products.

Protocol 2: T3P® Coupling for Epimerization-Prone N-Methyl Amino Acids (Solution Phase)

This protocol highlights the use of T3P® in a solution-phase context, where its easy workup is particularly advantageous. It is an excellent choice for fragment condensation or when dealing with amino acids highly susceptible to racemization.

Materials:

  • N-protected peptide fragment (Carboxylic acid component, 1.0 equivalent)

  • C-protected amino acid or peptide fragment (Amine component, 1.0-1.2 equivalents)

  • T3P® (50% solution in Ethyl Acetate or DMF, 1.5 equivalents)

  • Pyridine or DIPEA (3.0-4.0 equivalents)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Reactant Setup: Dissolve the N-protected peptide fragment (1.0 eq.) and the amine component (1.1 eq.) in the chosen anhydrous solvent (e.g., EtOAc).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to minimize potential side reactions and epimerization. [8]3. Base Addition: Add the base (e.g., Pyridine, 3.0 eq.) to the reaction mixture.

  • T3P® Addition: Add the T3P® solution (1.5 eq.) dropwise to the stirred mixture, ensuring the temperature remains close to 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the limiting reagent.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., EtOAc).

  • Extraction: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The aqueous washes effectively remove the phosphonic acid by-products and excess base. [16][19]8. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide product, which can then be purified by chromatography.

Troubleshooting & Key Considerations
  • Choice of Base: For sensitive couplings, a weaker, sterically hindered base like 2,4,6-collidine is preferred over DIPEA to minimize base-catalyzed epimerization. [6][21]* Solvent Effects: Polar aprotic solvents like DMF can sometimes promote epimerization. [4][8]If solubility allows, using a less polar solvent like DCM may be beneficial.

  • Temperature Control: Perform couplings at the lowest practical temperature. While room temperature is standard, cooling to 0°C during activation and the initial coupling phase can significantly reduce epimerization. [4][8]* Double Coupling: For stubborn sequences, especially when coupling two N-methylated residues, a second coupling with fresh reagents is often necessary to drive the reaction to completion.

  • Reagent Stoichiometry: Avoid using a large excess of uronium/aminium reagents like HATU, as this can lead to the irreversible capping (guanidinylation) of the N-terminal amine. [3]

Conclusion

The synthesis of N-methylated peptides, while challenging, is readily achievable with the modern toolkit of coupling reagents. Uronium salts like HATU and COMU represent the frontline choice for their balance of high reactivity and racemization suppression, with COMU offering a superior safety profile. For the most recalcitrant couplings, highly active phosphonium salts like PyBrOP or the exceptionally clean and low-epimerization anhydride T3P® provide powerful solutions. The success of these syntheses relies not only on selecting the right reagent but also on meticulous optimization of the base, solvent, temperature, and reaction time, as detailed in the provided protocols.

References
  • Benchchem. The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
  • PubMed - NIH. Comparative Study of Methods to Couple Hindered Peptides.
  • Benchchem. Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis.
  • PubMed. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Semantic Scholar. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application.
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Curia. Understanding T3P® from start to finish.
  • Aapptec Peptides. Coupling Reagents.
  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents.
  • Benchchem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Benchchem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • Spiral. FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • ChemicalBook. The process of COMU coupling reaction.
  • Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • ResearchGate. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis | Request PDF.
  • Benchchem. Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis.
  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • PubMed. COMU: a third generation of uronium-type coupling reagents.
  • PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • SlideShare. Epimerization of Peptide.

Sources

Method

Optimizing Peptide Coupling for N-Methylnorvaline: An Application Guide

Introduction: The Challenge of Sterically Hindered N-Methylated Residues The incorporation of N-methylated amino acids, such as N-methylnorvaline, into peptide sequences is a widely employed strategy in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Hindered N-Methylated Residues

The incorporation of N-methylated amino acids, such as N-methylnorvaline, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The N-methyl group provides conformational constraints and increases resistance to enzymatic degradation, leading to improved bioavailability and metabolic stability. However, the synthetic advantage of N-methylation is offset by a significant challenge in peptide synthesis: steric hindrance. The methyl group on the amide nitrogen sterically encumbers the nitrogen atom, reducing its nucleophilicity and hindering the approach of the activated carboxylic acid of the incoming amino acid. This often results in sluggish and incomplete coupling reactions, leading to deletion sequences and low yields.[1][2] Therefore, the choice of coupling reagents and reaction conditions is paramount for the successful synthesis of peptides containing N-methylnorvaline. This guide provides a detailed overview of the key considerations and optimized protocols for achieving efficient peptide bond formation with this challenging amino acid.

Understanding the Mechanism of Peptide Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, the carboxylic acid of the incoming amino acid is "activated" by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The general mechanism is depicted below:

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Coupling_Reagent Coupling Reagent Activated_Ester Fmoc-AA-O-X (Activated Intermediate) AA_COOH->Activated_Ester + Coupling Reagent Peptide_NH2 H2N-Peptide-Resin Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + H2N-Peptide-Resin

Figure 1: Generalized workflow of a peptide coupling reaction.

The efficiency of this process, especially for sterically hindered residues like N-methylnorvaline, is critically dependent on the nature of the activated intermediate and the overall reaction conditions.

Selecting the Right Coupling Reagent

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone are often inefficient for coupling N-methylated amino acids.[2] More potent activating agents are required to overcome the steric barrier. These are broadly classified into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts

These reagents react with the carboxylic acid to form a highly reactive active ester. They require a tertiary base for activation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, including N-methylated residues.[3][4][5] HATU is the HOAt (1-hydroxy-7-azabenzotriazole) analogue of HBTU.[3] The resulting OAt-active esters are more reactive than their OBt counterparts due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.[6]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A commonly used coupling reagent that is effective for many standard couplings but can be less efficient than HATU for particularly challenging couplings like those involving N-methylated amino acids.[7][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more reactive alternative to HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure as the additive. It exhibits coupling efficiencies comparable to HATU and is a safer alternative to potentially explosive HOBt- and HOAt-based reagents.[3][9]

A potential side reaction with uronium/aminium reagents is guanidinylation , where the reagent reacts with the N-terminal amine of the peptide, leading to chain termination. This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin and avoiding a large excess of the coupling reagent.[2][10]

Phosphonium Salts

Similar to uronium salts, phosphonium reagents form highly reactive esters. A key advantage is that they do not cause guanidinylation.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable and widely used reagent, though it may be slightly less reactive than HATU for the most sterically demanding couplings.[4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, making it a highly efficient reagent for hindered couplings, including those with N-methylated amino acids.[11]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A highly reactive phosphonium salt that is particularly effective for very difficult couplings, though its high reactivity can sometimes lead to increased racemization.[3][12]

ReagentClassAdditive BaseReactivity for N-MethylnorvalineKey AdvantagesPotential Issues
HATU Uronium/AminiumHOAtVery HighHighly efficient for hindered couplings, rapid reaction times.[4][5]Potential for guanidinylation, cost.[10]
HCTU Uronium/Aminium6-Cl-HOBtHighMore cost-effective than HATU with high reactivity.[4]Potential for guanidinylation.[10]
COMU Uronium/AminiumOxymaPureVery HighSafer (non-explosive) alternative to HATU with comparable performance.[3][4][9]Potential for guanidinylation.[10]
PyAOP PhosphoniumHOAtVery HighExcellent for hindered couplings, no guanidinylation.[11]Cost.
PyBOP PhosphoniumHOBtHighReliable, widely used, no guanidinylation.[4]Can be less reactive than HATU/PyAOP for extreme cases.[4]
DIC/OxymaPure CarbodiimideOxymaPureModerate-HighCost-effective, very low racemization.[4][13]Slower reaction rates than uronium/phosphonium salts.

The Crucial Role of Additives and Bases

Additives

Additives are used in conjunction with coupling reagents (especially carbodiimides) to form active esters, accelerate the reaction rate, and suppress racemization.[3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization.[3] Its use is mandatory for the coupling of N-methyl amino acids when using reagents like HATU or PyAOP.[14]

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A non-explosive and highly effective alternative to HOBt and HOAt.[3][9] It significantly enhances the efficiency of carbodiimides like DIC and is excellent at suppressing racemization.[4][13]

Bases

A tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[4]

  • DIPEA (N,N-Diisopropylethylamine): The most commonly used base due to its strong basicity and steric bulk, which minimizes side reactions.[4]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, sometimes preferred in cases with a high risk of racemization.[4]

  • 2,4,6-Collidine: An even weaker base, recommended for couplings where racemization is a major concern.

Optimized Protocols for N-Methylnorvaline Coupling

Protocol 1: On-Resin Coupling using HATU (Solid-Phase Peptide Synthesis - SPPS)

This protocol is designed for the incorporation of Fmoc-N-methylnorvaline onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylnorvaline

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[8]

  • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-N-methylnorvaline and 3-3.9 equivalents of HATU in DMF. Add 6-8 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes at room temperature.[8][12]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. Extended coupling times are often necessary for N-methylated residues.[8]

  • Monitoring the Coupling: The standard ninhydrin (Kaiser) test is unreliable for secondary amines like N-methylnorvaline. Use a bromophenol blue test as a suitable alternative. A blue or green color indicates an incomplete reaction.[2][8]

  • Double Coupling (Optional but Recommended): If the monitoring test indicates an incomplete reaction, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[4]

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all excess reagents and byproducts.[8]

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

G start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM, DMF) deprotect->wash1 couple Add to Resin Couple for 2-4 hours wash1->couple preactivate Pre-activate: Fmoc-N-Me-Norvaline + HATU + DIPEA in DMF preactivate->couple monitor Monitor Coupling (Bromophenol Blue Test) couple->monitor monitor->couple  Incomplete (Double Couple) wash2 Wash (DMF, DCM, DMF) monitor->wash2  Complete incomplete Incomplete complete Complete next_cycle Proceed to Next Cycle wash2->next_cycle

Figure 2: SPPS workflow for N-methylnorvaline coupling.

Protocol 2: Solution-Phase Coupling using PyAOP

This protocol is suitable for fragment condensation or when solution-phase synthesis is preferred.

Materials:

  • N-protected peptide with a free carboxylic acid

  • C-protected N-methylnorvaline with a free amine

  • PyAOP

  • HOAt

  • DIPEA or Collidine

  • Anhydrous DMF or DCM

Procedure:

  • Reactant Preparation: Dissolve 1.0 equivalent of the N-protected peptide acid and 1.2 equivalents of HOAt in anhydrous DMF.

  • Activation: Add 1.1 equivalents of PyAOP to the solution. Stir for 5-10 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve 1.1 equivalents of the C-protected N-methylnorvaline amine and 2.5 equivalents of DIPEA (or collidine for racemization-prone couplings) in anhydrous DMF.

  • Coupling Reaction: Slowly add the amine solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash chromatography or preparative HPLC.

Troubleshooting and Optimization

  • Incomplete Coupling: This is the most common issue. Strategies to overcome this include:

    • Double Coupling: Repeating the coupling step is highly effective.[4]

    • Increased Equivalents: Using a higher excess (3-4 equivalents) of the amino acid and coupling reagents can drive the reaction to completion.[4]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions for sterically hindered amino acids.[1][2]

    • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50 °C) can increase the reaction rate, but may also increase the risk of racemization.[10][15]

  • Racemization: The activation of the carboxylic acid can lead to epimerization, especially under basic conditions.[10] To minimize this:

    • Use racemization-suppressing additives like HOAt or OxymaPure.[3][10]

    • Employ a weaker base such as NMM or collidine in place of DIPEA.[4]

    • Keep pre-activation times short and perform couplings at lower temperatures if possible.[15]

Conclusion

The successful incorporation of N-methylnorvaline into peptide sequences requires a departure from standard coupling protocols. By understanding the principles of steric hindrance and selecting high-reactivity coupling reagents like HATU, PyAOP, or COMU, in conjunction with optimized reaction conditions, researchers can effectively overcome the challenges associated with this valuable amino acid derivative. The use of double coupling and careful monitoring with appropriate tests like the bromophenol blue test are crucial for ensuring high-purity synthesis of N-methylated peptides, thereby enabling the development of next-generation peptide therapeutics.

References

  • Application Note: Optimizing Coupling Reactions for N-Methyl
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH - Benchchem.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega - ACS Public
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • HBTU: The Uronium Reagent Revolutionizing Peptide Synthesis.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • How to Optimize Peptide Synthesis?
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • strategies to overcome steric hindrance in N-methyl
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.

Sources

Application

Application Notes &amp; Protocols: A Comparative Guide to Manual and Automated Synthesis of N-Methylnorvaline Peptides

Introduction: The Challenge and Promise of N-Methylated Peptides Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Promise of N-Methylated Peptides

Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of a backbone amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability, and fine-tune receptor binding affinity.[1][2] However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. These challenges are amplified when dealing with sterically demanding residues like N-methylnorvaline (NMeNva).

The primary obstacle arises from the combination of the N-methyl group and the amino acid side chain, which creates significant steric hindrance.[3][4][5] This bulkiness impedes the approach of the incoming activated amino acid, making the formation of the peptide bond kinetically challenging and often resulting in low coupling efficiencies.[1][6] Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further reducing reaction rates.[3]

This guide provides a detailed comparison of manual and automated synthesis strategies for tackling the complexities of N-methylnorvaline peptide synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer insights to guide researchers in selecting the optimal approach for their specific needs.

Manual vs. Automated Synthesis: A Strategic Comparison

The choice between manual and automated SPPS is a critical decision point driven by factors such as scale, throughput, cost, and the complexity of the target peptide. While both methods are rooted in the foundational principles of Merrifield's solid-phase synthesis, their practical execution and outcomes can differ significantly.[7][8]

FeatureManual SynthesisAutomated Synthesis
Initial Cost Low (basic glassware and shakers)High (requires dedicated synthesizer)
Throughput Low; typically one or a few peptides at a time.[9]High; can synthesize multiple peptides simultaneously.
Labor & Time Highly labor-intensive and time-consuming per cycle.[9][10]Minimal hands-on time after setup; fast cycle times.[8][10]
Reproducibility Operator-dependent; prone to human error.High; precise, computer-controlled reagent delivery.[8]
Flexibility High; easy to pause, sample for analysis, and modify protocols "on the fly".[11]Can be less flexible for non-standard chemistry, though modern systems offer customization.[11]
Process Control Direct observation; relies on manual monitoring (e.g., colorimetric tests).Often includes real-time monitoring (e.g., UV-based Fmoc deprotection tracking).[8]
Waste Generation Can be optimized for lower volumes, but washing steps are manually controlled.Can generate significant solvent waste, though modern systems are optimized for efficiency.
Best For Method development, synthesis of a few complex peptides, low-budget labs.Routine synthesis, peptide libraries, high-throughput screening, GMP production.

Core Challenge: Coupling to N-Methylnorvaline

The successful incorporation of N-methylnorvaline is the crux of the synthesis. Standard coupling reagents are often insufficient to overcome the high activation energy barrier.[3]

Key Considerations:

  • Coupling Reagents: High-reactivity uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyAOP are essential.[3][6][12] These reagents react faster and are more effective for sterically hindered couplings compared to standard reagents like HBTU or DIC.[13] For exceptionally difficult couplings, bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP ) may be required.[3][14]

  • Reaction Conditions: To drive the reaction to completion, extended reaction times or "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) are standard procedures.[3]

  • Microwave Assistance: The application of microwave energy can significantly enhance coupling efficiency for difficult sequences by overcoming the activation energy barrier, making it a powerful tool in both manual and automated setups.[3][15]

  • Monitoring: The standard ninhydrin (Kaiser) test, which detects primary amines, will not work for the secondary amine of N-methylnorvaline. The bromophenol blue test must be used to monitor the presence of unreacted N-methylated amines on the resin.[3] A blue or green color indicates an incomplete reaction, necessitating a recoupling step.

Experimental Protocols: Synthesis of a Model NMeNva Peptide

This section details the protocols for synthesizing the model peptide Ac-Arg-Gly-NMeNva-Ala-Phe-NH₂ using both manual and automated methods on a Rink Amide resin.

Manual Synthesis Protocol

This protocol is designed for a 0.1 mmol scale. All steps are performed in a fritted glass reaction vessel with shaking.

Manual_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (6x) deprotection->wash1 coupling Coupling Step (Activated AA + DIEA) wash1->coupling wash2 DMF Wash (3x) coupling->wash2 monitoring Monitoring Test (Kaiser or Bromophenol Blue) wash2->monitoring recouple_decision Coupling Complete? monitoring->recouple_decision recouple_decision->wash1 No (Recouple) final_wash Final Wash (DCM) recouple_decision->final_wash Yes next_cycle Proceed to Next Amino Acid or Final Cleavage final_wash->next_cycle

Caption: Workflow for a single manual SPPS coupling cycle.

Materials:

  • Rink Amide Resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-NMeNva-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (Reagent B): TFA/Phenol/H₂O/TIPS (88:5:5:2 v/v/v/v)[16]

  • Monitoring: Kaiser Test Kit, Bromophenol Blue solution

Procedure:

  • Resin Swelling: Swell 125 mg of Rink Amide resin (0.8 mmol/g, 0.1 mmol) in DMF for 1 hour.[17]

  • Fmoc-Phe Coupling (First AA):

    • Drain the DMF. Perform Fmoc deprotection with 20% piperidine/DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin with DMF (6x).

    • In a separate vial, pre-activate Fmoc-Phe-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) in DMF for 2 minutes.

    • Add the activation mixture to the resin and shake for 1 hour.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash with DMF (3x) and DCM (3x).

  • Synthesis Cycles (Ala, NMeNva, Gly, Arg):

    • Fmoc Deprotection: Treat with 20% piperidine/DMF (1 x 2 min, 1 x 10 min).

    • Washing: Wash with DMF (6x).

    • Coupling (For Ala, Gly, Arg): Pre-activate the corresponding Fmoc-AA (4 eq), HATU (3.9 eq), and DIEA (8 eq). Add to resin and shake for 1 hour.

    • Coupling (For N-Methylnorvaline):

      • Pre-activate Fmoc-NMeNva-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Add to the resin and shake for 2 hours.

      • Wash with DMF (3x).

      • Perform a bromophenol blue test . If the beads are blue/green, the coupling is incomplete.[3]

      • Recouple if necessary: Repeat the coupling step with a fresh activation mixture for another 2 hours.

      • Once the bromophenol blue test is negative (yellow beads), proceed.

    • Monitoring: After each coupling, perform a Kaiser test (for primary amines) or bromophenol blue test (after NMeNva) to ensure completion.

    • Washing: Wash with DMF (3x) and DCM (3x) before the next cycle.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of Arg(Pbf), wash with DMF.

    • Add a solution of Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF. Shake for 30 minutes.

    • Wash with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with 2 mL of cleavage cocktail for 2-3 hours at room temperature.[18][19][20]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Analyze the crude peptide via HPLC and Mass Spectrometry. Purify using preparative RP-HPLC.

Automated Synthesis Protocol

This protocol assumes the use of a modern automated peptide synthesizer, potentially with microwave capabilities. The instrument automates the repetitive steps of deprotection, washing, and coupling.[8]

Automated_SPPS_Workflow setup Setup Synthesizer: Load Resins, Reagents, Sequence start Start Automated Run setup->start loop_start Cycle Start (AA #n) start->loop_start deprotection Automated Fmoc Deprotection (UV Monitoring Optional) loop_start->deprotection washing1 Automated Washing deprotection->washing1 coupling Automated Coupling (Pre-defined Method) washing1->coupling washing2 Automated Washing coupling->washing2 check_next Last Amino Acid? washing2->check_next loop_next Load Next Cycle (AA #n+1) check_next->loop_next No end Synthesis Complete Proceed to Manual Cleavage check_next->end Yes loop_next->deprotection

Caption: Generalized workflow for an automated SPPS run.

Setup:

  • Load Reagents: Fill the synthesizer bottles with SPPS-grade solvents (DMF, DCM), deprotection solution (20% Piperidine/DMF), and activator base (e.g., 2.0 M DIEA in NMP).

  • Load Amino Acids: Prepare vials containing solutions of the required Fmoc-amino acids (e.g., 0.5 M in DMF).[21]

  • Program Sequence: Enter the peptide sequence (F-A-(NMeNva)-G-R) and specify the synthesis scale (0.1 mmol).

  • Define Methods:

    • Standard Coupling Method: Assign a standard coupling method for Phe, Ala, Gly, and Arg (e.g., 4 eq AA, 3.9 eq HATU, 8 eq DIEA, 45-minute reaction time).

    • NMeNva Coupling Method: Create a specific method for N-methylnorvaline. Program a "double couple" with a longer reaction time (e.g., 2 x 90 minutes). If available, utilize a microwave heating method (e.g., 15 minutes at 75°C).

    • Final Acetylation: Program a final acetylation step using acetic anhydride and DIEA.

  • Initiate Synthesis: Start the automated run. The synthesizer will perform all subsequent deprotection, washing, and coupling steps unattended.[10]

  • Post-Synthesis:

    • Once the synthesis is complete, the instrument will wash and dry the resin.

    • Retrieve the resin from the reaction vessel.

    • Perform the manual cleavage, precipitation, and analysis steps as described in Section 4.1 (Steps 5 & 6).

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Incomplete Coupling to NMeNva - Insufficiently reactive coupling reagent.- Steric hindrance.[3]- Switch to a more powerful coupling reagent (e.g., HATU, PyAOP).- Perform a double coupling.- Increase reaction time and/or temperature (use microwave).[3][15]
Deletion of NMeNva Residue - Complete failure of the coupling step.- See "Incomplete Coupling" solutions.- Confirm completion with the bromophenol blue test before proceeding.
Side Reactions During Cleavage - Scavengers absent or insufficient.- Prolonged exposure to TFA.[6][16]- Always use a cleavage cocktail with scavengers (e.g., TIPS, H₂O, Phenol) to protect sensitive residues.- Limit cleavage time to the minimum required for complete deprotection (typically 2-3 hours).
Low Final Yield - Incomplete deprotection or coupling at any step.- Peptide aggregation on resin.- Use UV monitoring on automated systems to confirm deprotection.- Use monitoring tests (Kaiser/Bromophenol Blue) in manual synthesis.- For aggregation-prone sequences, consider alternative solvents like NMP or adding chaotropic salts.[3]

Conclusion

The synthesis of N-methylnorvaline-containing peptides is a challenging but achievable goal. Manual synthesis offers unparalleled flexibility for troubleshooting and is ideal for developing methods for particularly difficult sequences. Its hands-on nature allows for immediate intervention based on real-time qualitative tests. In contrast, automated synthesis provides superior reproducibility, speed, and throughput, making it the method of choice for producing multiple peptides or for labs where operator time is a premium.[8][10] The integration of microwave heating and real-time monitoring in modern synthesizers further enhances their ability to tackle sterically hindered couplings.

Ultimately, the choice between manual and automated protocols depends on the specific project goals, available resources, and the scale of the synthesis. By understanding the core chemical challenges and employing robust coupling strategies and appropriate monitoring, researchers can successfully incorporate N-methylnorvaline and unlock the therapeutic potential of N-methylated peptides.

References

  • Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC - NIH. (n.d.).
  • Getting Started with Automated Peptide Synthesis Guide | PurePep Blog. (2025, October 17).
  • Synthesis of Poly-N-Methylated Peptides Against Malaria - The Athenaeum - University of the Incarnate Word. (2024, November 25).
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.).
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides - Benchchem. (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. (2025, August 8).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs - CSBio. (n.d.).
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (2025, May 23).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (2022, June 15).
  • Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016, December 14).
  • Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. (2005, February).
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. (n.d.).
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022, November 28).
  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. (n.d.).
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
  • Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Peptide Synthesis Workflow | Biotage. (n.d.).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials - ChemRxiv. (n.d.).
  • (PDF) Synthesis of N-methylated cyclic peptides - ResearchGate. (2025, August 9).
  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed. (n.d.).
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse. (2014, June 4).
  • Synthesis and β-sheet propensity of constrained N-amino peptides. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. (2025, May 22).
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information. (n.d.).
  • Synthesis of proteins by automated flow chemistry - Amide Technologies. (2023, December 12).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During N-Methylnorvaline Activation

This guide provides in-depth technical assistance for a critical challenge in peptide synthesis: preventing the loss of stereochemical purity during the activation and coupling of N-methylated amino acids, with a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for a critical challenge in peptide synthesis: preventing the loss of stereochemical purity during the activation and coupling of N-methylated amino acids, with a specific focus on N-methylnorvaline. Due to its steric hindrance and altered electronic properties, N-methylnorvaline requires carefully optimized protocols to avoid racemization, which can compromise the biological activity of the final peptide.

Here, we address the mechanistic underpinnings of this problem and provide actionable, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why is N-methylnorvaline more prone to racemization than its non-methylated counterpart?

A1: The susceptibility of N-methylated amino acids to racemization stems from a different mechanistic pathway compared to standard amino acids.

  • Standard Amino Acids: Racemization typically occurs through the formation of a planar 5(4H)-oxazolone (azlactone) intermediate.[1] The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • N-Methylated Amino Acids: This classic oxazolone pathway is blocked because there is no proton on the amide nitrogen. Instead, racemization proceeds via direct enolization . The α-proton on the activated amino acid becomes more acidic because the electron-donating effect of the N-methyl group is less effective at stabilizing the carboxyl group than an N-H bond.[2][3] This makes the α-proton more susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.[3][4]

Troubleshooting Guide: Common Issues & Solutions
Issue 1: High levels of D-N-methylnorvaline diastereomer detected in the final peptide.

This is the most common problem and can usually be traced to one of four key areas: the coupling reagent, the base, the reaction temperature, or the activation time.

Q2: Which coupling reagents are best for minimizing racemization of N-methylnorvaline?

A2: The choice of coupling reagent is the most critical factor. The goal is to use a reagent that promotes a rapid rate of amide bond formation, which kinetically outcompetes the rate of racemization.[1]

Highly reactive uronium/aminium or phosphonium salt reagents are strongly recommended over standard carbodiimides (like DCC or DIC) for coupling sterically hindered N-methylated residues.[5][6][7]

Reagent Class Recommended Reagents Performance Notes & Causality
Uronium/Aminium Salts HATU, HCTU, COMU HATU is often the top choice for difficult couplings involving N-methylated amino acids.[7][8] It forms a highly reactive HOAt-ester intermediate, which accelerates the coupling reaction, thereby minimizing the time the activated amino acid is susceptible to base-catalyzed racemization.[8] HCTU is a cost-effective and highly reactive alternative to HATU.[9] COMU , an Oxyma-based reagent, offers efficiency comparable to HATU with improved safety and solubility profiles.[10]
Phosphonium Salts PyAOP, PyBOP, PyBrOP PyAOP , the HOAt-analogue of PyBOP, shows excellent performance in coupling N-methylated residues due to the formation of the highly reactive OAt-ester. PyBrOP is an even more reactive reagent, often reserved for the most challenging couplings where other reagents fail, though its high reactivity can sometimes lead to side reactions if not carefully controlled.[10]
Carbodiimides DIC, EDC These should only be used in combination with a racemization-suppressing additive.[11] Used alone, they are known to cause significant racemization.[11] The O-acylisourea intermediate they form is highly susceptible to racemization.

Q3: What is the role of additives like OxymaPure and HOAt?

A3: Additives are essential for suppressing racemization, particularly when using carbodiimides.[11][12][13] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the initially formed activated species (e.g., the O-acylisourea from DIC) to generate an active ester.[2][14] This new active ester is less prone to racemization but still highly reactive towards the amine, effectively funneling the reaction towards the desired product.[14]

  • OxymaPure and its derivatives are now often preferred over the classic benzotriazoles (HOBt, HOAt) because they are not explosive and show excellent efficacy in preventing racemization.[10][14][15][16]

  • HOAt is generally considered superior to HOBt in suppressing racemization due to the electron-withdrawing effect of the nitrogen at the 7-position, which makes the resulting active ester more reactive.[2][10]

Q4: How does the choice of base and solvent affect racemization?

A4: The base is critical, as it is the species that directly abstracts the α-proton in the racemization mechanism.[3][12]

  • Base Selection: A sterically hindered, weaker base is preferred. 2,4,6-collidine (pKa 7.43) is an excellent choice for minimizing racemization.[12][17] While widely used, N,N-diisopropylethylamine (DIPEA) (pKa 10.1) is more basic and less hindered, which can increase the rate of racemization.[12][17] If DIPEA must be used, its stoichiometry should be carefully controlled (use the minimum necessary).

  • Solvent: The choice of solvent can influence racemization rates, though it is often constrained by solubility requirements. Less polar solvents may sometimes reduce racemization.[11][18] Dimethylformamide (DMF) is the most common solvent, but for problematic couplings, a mixture of DMF and dichloromethane (DCM) can be beneficial.[19]

Q5: What is the optimal temperature and activation time?

A5:

  • Temperature: Lower temperatures suppress racemization.[11] Whenever possible, perform the activation and coupling steps at 0°C.[11][18] This slows the rate of proton abstraction relative to the rate of coupling.

  • Activation Time: Minimize the pre-activation time.[18] The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization. An in situ activation protocol, where the coupling reagent is added to the mixture of the amino acid and the amine component, is ideal.

Visualizing the Problem and Solution
Mechanism of Racemization for N-Methylated Amino Acids

The following diagram illustrates the base-catalyzed direct enolization pathway, which is the primary route for racemization of activated N-methylated amino acids.

Caption: Racemization pathway for N-methylated amino acids via direct enolization.

Decision Workflow for Coupling N-Methylnorvaline

This flowchart provides a logical path for selecting an optimal coupling strategy.

coupling_workflow start Start: Couple Fmoc-N(Me)-Norvaline reagent Select Coupling Reagent start->reagent protocol_a Protocol A: HATU / DIPEA (2 eq) 0°C, in situ activation reagent->protocol_a Standard Hindered (HATU) protocol_b Protocol B: COMU / 2,4,6-Collidine 0°C, in situ activation reagent->protocol_b Max Racemization Suppression (COMU) protocol_c Protocol C: DIC / OxymaPure 0°C, 1-2 min pre-activation reagent->protocol_c Carbodiimide Method (DIC) base Select Base temp Set Conditions monitor Couple for 1-4 hours Monitor reaction protocol_a->monitor protocol_b->monitor protocol_c->monitor complete Coupling Complete monitor->complete Yes incomplete Incomplete Coupling? Recouple with PyBrOP monitor->incomplete No incomplete->protocol_b Yes

Caption: Decision workflow for selecting a low-racemization coupling protocol.

Protocols & Analytical Methods
Protocol: Low-Racemization Coupling of Fmoc-N-Methylnorvaline using HATU

This protocol is a robust starting point for minimizing racemization during solid-phase peptide synthesis (SPPS).[6]

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Activation: In a separate, dry reaction vessel, dissolve Fmoc-N-methylnorvaline (4 equivalents based on resin substitution) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the amino acid/HATU solution.

  • Pre-activation/Coupling: Allow the activation to proceed for 2-5 minutes at room temperature, or ideally, perform the activation at 0°C and add the solution immediately to the resin (in situ activation).

  • Coupling Reaction: Agitate the reaction vessel containing the resin and the activated amino acid solution for 1-4 hours at room temperature. Note: Extended coupling times are often necessary for N-methylated residues.

  • Monitoring & Washing: Monitor the reaction completion using a test suitable for secondary amines (e.g., bromophenol blue test; the Kaiser test is unreliable).[6] Once complete, drain the coupling solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Q6: How can I accurately detect and quantify the level of racemization?

A6: Accurate quantification is essential for validating your protocols. The most common methods involve hydrolysis of the final peptide followed by chromatographic analysis of the resulting amino acids.

  • Chiral HPLC: This is a widely used and sensitive method. After peptide hydrolysis, the amino acid mixture is analyzed on a chiral HPLC column, which can separate the L- and D-enantiomers.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly accurate and sensitive technique. The hydrolyzed amino acids are derivatized and then separated on a chiral GC column.[21] A specific method involves hydrolyzing the peptide in deuterated acid (DCl/D₂O), which allows for the differentiation between racemization that occurred during synthesis versus during the analytical hydrolysis itself.[21]

  • Capillary Electrophoresis (CE): CE offers excellent resolution and sensitivity, with detection limits as low as 0.05% of the major enantiomer.[20][22][23] It can be used to analyze the intact peptide, which is a significant advantage.[20]

References
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. [Link]

  • Ontores. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Jad, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of the Chemical Society, Chemical Communications, (23), 1501-1503. [Link]

  • Hualra. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5783-5791. [Link]

  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. [Link]

  • Echner, H., & Voelter, W. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(1), 127-131. [Link]

  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(17), 5833-5835. [Link]

  • El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Journal of Peptide Science, 20(8), 589-593. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Al Musaimi, O. (2016). Racemization in peptide synthesis. SlideShare. [Link]

  • Mitachi, K., et al. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. Journal of Peptide Science, 22(3), 186-191. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. [Link]

  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]

Sources

Optimization

overcoming steric hindrance in N-methylnorvaline peptide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth, experience-driven answers and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth, experience-driven answers and troubleshooting protocols for scientists encountering challenges with sterically hindered couplings, specifically involving N-methylnorvaline (N-Me-Nva). The inherent steric bulk of the N-methyl group, combined with the isobutyl side chain of norvaline, presents a significant synthetic hurdle. This resource consolidates field-proven strategies, explains the underlying chemical principles, and provides validated protocols to help you achieve higher coupling efficiencies and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylnorvaline so much more difficult than coupling its non-methylated counterpart?

The difficulty arises from two primary factors:

  • Increased Steric Hindrance: The methyl group on the amide nitrogen adds significant steric bulk directly adjacent to the reaction center. This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing the rate of peptide bond formation.[1][2]

  • Reduced Nucleophilicity: The nitrogen of a secondary amine (like in an N-methylated residue) is inherently less nucleophilic than the primary amine of a standard amino acid.[1] This electronic effect further reduces the reaction rate, compounding the steric issue.

When coupling another N-methylated amino acid to an N-terminal N-methylnorvaline, the challenge is magnified, as both coupling partners present significant steric barriers.[2][3]

Q2: My standard coupling reagent (e.g., DIC/HOBt) is giving me very low yields. Which reagents are recommended for N-methylnorvaline?

Standard carbodiimide activators like DIC and DCC are often insufficient for overcoming the high activation energy of this hindered coupling.[1] High-reactivity coupling reagents are essential. The most effective classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective.[1][4] HATU, in particular, is often cited as a reagent of choice because it forms a highly reactive OAt-active ester that can acylate the hindered amine more efficiently.[3][5]

  • Phosphonium Salts: Reagents such as PyAOP, PyBOP, and the highly reactive PyBrOP are excellent choices.[1][6] Phosphonium salts are particularly useful as they do not have the potential side reaction of guanidinylation that can occur with uronium/aminium reagents, which can irreversibly cap the peptide chain.[1][7]

For exceptionally stubborn couplings, such as an N-Me-Xaa to N-Me-Nva sequence, a halophosphonium reagent like PyBrOP may be required.[3][6]

Q3: I can't use the ninhydrin test to monitor my N-methylnorvaline coupling. How can I check if the reaction is complete?

The ninhydrin test relies on the presence of a primary amine to produce the characteristic purple color (Ruhemann's purple). Since N-methylnorvaline has a secondary amine, this test will yield a false negative.

The recommended alternative is the Bromophenol Blue (BPB) Test .[1][3] This qualitative test detects the presence of any unreacted amine, including secondary amines.

  • Positive Result (Incomplete Coupling): The resin beads will be blue or green.

  • Negative Result (Complete Coupling): The resin beads will be yellow.

It is crucial to perform this test after each coupling involving a secondary amine to ensure the reaction has gone to completion before proceeding to the next deprotection step.[3]

Q4: What is the risk of racemization when coupling N-methylnorvaline, and how can I minimize it?

The risk of racemization (or epimerization) is a significant concern, especially with highly reactive coupling reagents and the basic conditions required for activation.[8] The mechanism often involves the formation of an oxazolonium intermediate, which can be deprotonated and re-protonated at the alpha-carbon, leading to a loss of stereochemical integrity.[9]

Strategies to minimize racemization include:

  • Choice of Base: Use sterically hindered, weaker bases. 2,4,6-collidine (TMP) is often superior to DIPEA or NMM in minimizing racemization due to its bulk and lower basicity.[10][11]

  • Coupling Additives: The use of additives like HOAt (with HATU) or Oxyma Pure (with COMU) is inherently better at suppressing racemization than older HOBt-based systems.[4][10][12]

  • Temperature Control: For particularly sensitive couplings, performing the reaction at 0°C can help reduce the rate of epimerization.[3]

  • Pre-activation Time: Keep pre-activation times short to minimize the time the activated amino acid exists in a state susceptible to racemization before it is added to the resin.[1]

Troubleshooting Guide: Failed N-Methylnorvaline Couplings

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Problem: After synthesis, my LC-MS analysis shows a significant peak corresponding to a deletion sequence at the N-Me-Nva position.

This is a classic sign of incomplete coupling. The N-terminal amine of the preceding residue was deprotected, but the bulky Fmoc-N-Me-Nva-OH failed to couple efficiently. The subsequent amino acid then coupled to the unreacted amine, resulting in a peptide missing the N-Me-Nva residue.

Troubleshooting Workflow: Incomplete Coupling

G cluster_0 cluster_1 Immediate Corrective Actions (During Synthesis) cluster_2 Protocol Optimization (For Next Synthesis) start Deletion Detected (Incomplete Coupling) action1 Perform Bromophenol Blue Test start->action1 Diagnosis opt2 Switch to a More Effective Coupling Reagent start->opt2 Prevention action2 Recouple Immediately (Double Couple) action1->action2 If Blue/Green action3 Use a Stronger Reagent action2->action3 If still incomplete opt1 Increase Reagent Equivalents & Reaction Time opt2->opt1 opt3 Optimize Solvent System opt4 Consider Microwave Synthesis opt3->opt4

Caption: Workflow for addressing incomplete N-Me-Nva coupling.

Detailed Solutions:

  • Immediate Recoupling (Double Coupling): If a positive bromophenol blue test indicates an incomplete reaction, do not proceed. Filter the resin, wash thoroughly with DMF, and immediately repeat the coupling step with a fresh solution of activated amino acid.[1]

  • Increase Reaction Time & Equivalents: For a standard double couple, extend the reaction time to 2-4 hours. For particularly difficult sequences, you may need to increase the equivalents of amino acid and coupling reagent from the standard 3-4 eq. to 5 eq.

  • Upgrade Your Coupling Reagent: If you are using a less reactive reagent like HCTU or PyBOP and still see incomplete coupling after a double couple, your next synthesis should employ a more powerful reagent.

    ReagentClassKey AdvantagesConsiderations
    HATU AminiumHigh reactivity, well-documented for N-Me amino acids.[3][4][5]Can cause guanidinylation if used in large excess.[7]
    COMU AminiumReactivity comparable to HATU, non-explosive byproducts.[4][12]Less stable in DMF solution over time.[12]
    PyAOP PhosphoniumHigh reactivity, no guanidinylation side reaction.[7][13]Solutions in DMF have moderate stability.[7]
    PyBrOP PhosphoniumExtremely reactive, effective for the most hindered couplings.[3][6]More expensive; can cause N-carboxyanhydride formation with some Boc-amino acids.[6]
  • Optimize Solvent and Temperature:

    • Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be superior for improving resin swelling and disrupting peptide aggregation that may hinder access to the reactive site.[1][14] For some difficult sequences, using a mixture of DMF and DCM can be beneficial.[15]

    • Temperature: Microwave-assisted synthesis can dramatically accelerate coupling rates for sterically hindered residues by providing localized, efficient heating.[1][16] However, this must be carefully optimized to avoid increased racemization.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-Me-Nva-OH using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a standard Fmoc-compatible resin (e.g., Rink Amide).

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-N-Me-Nva-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • 2,4,6-Collidine (TMP) or DIPEA (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol Blue (BPB) test solution (250 mg BPB in 50 mL DMF)[3]

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly (6x with DMF).

  • Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve Fmoc-N-Me-Nva-OH (4.0 eq.) and HATU (3.9 eq.) in DMF (approx. 10 mL per gram of resin). b. Add the base (TMP or DIPEA, 8.0 eq.) to the solution. c. Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color.[3]

  • Coupling Reaction: a. Add the activated amino acid solution to the washed, deprotected peptide-resin. b. Agitate the reaction vessel (shaker or nitrogen bubbling) for a minimum of 2 hours at room temperature.

  • Monitoring for Completion: a. Remove a small sample of resin beads (approx. 5-10 mg). b. Wash the sample beads thoroughly with DMF, then DCM, then Methanol.[3] c. Add 1-2 drops of the BPB test solution. d. Observe the color. If the beads are blue or green, the coupling is incomplete. If they are yellow, the reaction is complete.[3]

  • Recoupling (If Necessary): a. If the BPB test is positive, filter the main batch of resin and wash 3x with DMF. b. Repeat steps 2 and 3 to perform a second coupling. Re-test with BPB.

  • Washing: Once the BPB test is negative (yellow), filter the resin and wash thoroughly (6x with DMF, 3x with DCM) to remove all excess reagents and byproducts before proceeding to the next synthesis cycle.

Mechanism Visualization: HATU Activation and Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling AA Fmoc-N-Me-Nva-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster + HATU HATU HATU + Base NewPeptide New Peptide Bond (Lengthened Peptide) ActiveEster->NewPeptide + Peptide-Resin Peptide Peptide-Resin (N-Terminal Amine)

Sources

Troubleshooting

Technical Support Center: Strategies for Difficult Couplings of N-Methylated Amino Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of incorporating N-methylated amino acids into peptide sequences. As Senior Application Scientists, we understand that N-methylation is a powerful tool for enhancing the pharmacological properties of peptides, but it also introduces significant synthetic challenges, primarily due to steric hindrance.[1][2] This resource synthesizes field-proven insights and technical expertise to help you overcome these hurdles and achieve higher yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions surrounding the difficulties of working with N-methylated amino acids.

Q1: Why are N-methylated amino acids so difficult to couple during solid-phase peptide synthesis (SPPS)?

A1: The core issue is steric hindrance . The methyl group on the amide nitrogen of the N-terminal residue physically blocks the incoming activated amino acid, dramatically slowing down the coupling reaction.[2][3][4] This steric bulk is more pronounced than in standard SPPS where the amide nitrogen is a primary amine. The problem is exacerbated when coupling two consecutive N-methylated amino acids.[3] A secondary factor is the reduced nucleophilicity of the N-methylated secondary amine compared to a primary amine, which further impedes peptide bond formation.[5]

Q2: What are the main benefits of incorporating N-methylated amino acids into peptides?

A2: Despite the synthetic challenges, N-methylation offers significant advantages for therapeutic peptides. Key benefits include:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from enzymatic degradation by proteases, leading to a longer in vivo half-life.[2][6]

  • Improved Pharmacokinetic Properties: N-methylation can increase membrane permeability and oral bioavailability.[2][7][8] The renowned immunosuppressant, Cyclosporin A, which contains seven N-methylated residues, is a prime example of this.[2]

  • Conformational Control: The steric hindrance from the methyl group can lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and selectivity.[2][6]

  • Increased Solubility: Backbone methylation can disrupt interchain hydrogen bonding, which is a common cause of peptide aggregation and poor solubility.[6]

Q3: My usual coupling reagents like HBTU and DIC are not working well. Why is that, and what should I use instead?

A3: Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and even common uronium salts like HBTU are often insufficiently reactive to overcome the significant steric barrier presented by N-methylated residues.[1][5] Their activated esters are not potent enough to drive the reaction to completion, leading to low yields and deletion sequences.[1]

For successful coupling of N-methylated amino acids, more powerful reagents are required. The following are highly recommended:

  • Uronium/Aminium Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely recognized and highly effective choice for coupling N-methylated amino acids.[6][7][9] It reacts faster and with less epimerization compared to HBTU.[9]

  • Phosphonium Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for very difficult couplings.[5][9] For extremely hindered couplings, the brominated version, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), can be even more effective.[5][7][10]

Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid? The Kaiser test is not working.

A4: The Kaiser test is unreliable for N-methylated amines because it specifically detects primary amines.[1] A positive result will not be observed even if the coupling is incomplete. A reliable alternative is the bromophenol blue test .[1][5][7] In this test, a blue to green color indicates the presence of unreacted secondary amines (incomplete coupling), while a yellow color signifies a complete reaction.[5][7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of N-methylated peptides.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low final peptide yield and presence of deletion sequences in Mass Spec analysis. 1. Ineffective Coupling Reagent: The activating agent is not potent enough to overcome steric hindrance.[5] 2. Incomplete Coupling Reaction: The reaction time was insufficient for the sterically hindered coupling.[3]1. Switch to a more powerful coupling reagent like HATU, PyAOP, or PyBrOP .[4][5][7] 2. Perform a double or even triple coupling .[4][5] After the initial coupling, drain the reaction vessel, wash, and add a fresh solution of activated amino acid.[3] 3. Increase the coupling reaction time to 2-4 hours or even longer.[1]
Peptide aggregation on resin (clumping, poor swelling). Interchain Hydrogen Bonding: Hydrophobic sequences or "difficult" sequences can aggregate on the solid support, blocking reactive sites.[5][11]1. Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) , which is a better solvent for disrupting aggregation.[5] 2. Incorporate chaotropic agents like LiCl into the coupling solution to disrupt secondary structures.
No desired product, only starting material after cleavage. 1. Incomplete Fmoc Deprotection: Steric hindrance may also impede the removal of the Fmoc protecting group from the N-methylated residue.[5] 2. Chain Termination: Guanidinylation of the N-terminal amine by an excess of uronium/aminium coupling reagent can occur, capping the peptide chain.[5]1. Extend the Fmoc deprotection time or perform a second deprotection step.[5] 2. Minimize the pre-activation time of the amino acid and coupling reagent to reduce the risk of side reactions.[5][6] Avoid using a large excess of the coupling reagent.[5]
Difficulty with a specific sequence, e.g., coupling two consecutive N-methylated residues. Extreme Steric Hindrance: This represents one of the most challenging coupling scenarios in SPPS.[3]1. Employ the most powerful coupling reagents, such as PyBrOP .[7] 2. Utilize microwave-assisted synthesis . Microwave energy can help overcome the activation energy barrier for difficult couplings, significantly improving efficiency.[5][12] 3. Consider an on-resin N-methylation strategy as an alternative to coupling pre-synthesized N-methylated monomers.[3][8]

Experimental Protocols & Workflows

Protocol 1: Standard Coupling of an Fmoc-N-Methylated Amino Acid using HATU

This protocol outlines the steps for coupling a sterically hindered N-methylated amino acid onto a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.[1][7]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1][7]

    • Allow the activation to proceed for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours.[1]

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for reaction completion.[1][5] A yellow color indicates completion.

    • If the test is blue or green (incomplete), drain the solution, wash with DMF, and perform a second coupling (recoupling) with a fresh batch of activated amino acid for another 1-2 hours.[3][5]

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[1]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Diagram 1: General Workflow for SPPS of N-Methylated Peptides

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (1-4 hours) wash1->coupling activation Pre-activation: Fmoc-N-Me-AA + HATU/DIPEA activation->coupling monitoring Monitoring (Bromophenol Blue) coupling->monitoring incomplete Incomplete? monitoring->incomplete recouple Recouple (Repeat Activation & Coupling) incomplete->recouple Yes wash2 Wash (DMF, DCM) incomplete->wash2 No recouple->monitoring next_cycle Next Cycle? wash2->next_cycle next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage & Purification final_deprotection->cleavage end_node End: Pure Peptide cleavage->end_node OnResin_Methylation peptide_resin Peptide-Resin with Free Primary Amine sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine) peptide_resin->sulfonylation Protect Amine sulfonated_peptide Sulfonated Peptide-Resin (Protected Amine) sulfonylation->sulfonated_peptide methylation Step 2: Methylation (MeOTs, DBU) sulfonated_peptide->methylation Add Methyl Group methylated_sulfonamide N-Methylated Sulfonamide on Resin methylation->methylated_sulfonamide desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU) methylated_sulfonamide->desulfonylation Remove Protecting Group final_product Peptide-Resin with N-Methylated Amine desulfonylation->final_product next_coupling Ready for Next Coupling final_product->next_coupling

Sources

Optimization

Technical Support Center: Optimizing Solubility of N-Methylnorvaline Hydrochloride in DMF

Topic: Solubility Optimization & Troubleshooting Compound: N-Methylnorvaline Hydrochloride (N-Me-Nva·HCl) Solvent: N,N-Dimethylformamide (DMF) Document ID: TS-SOL-NMNV-042 Last Updated: 2025-10-24[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Compound: N-Methylnorvaline Hydrochloride (N-Me-Nva·HCl) Solvent: N,N-Dimethylformamide (DMF) Document ID: TS-SOL-NMNV-042 Last Updated: 2025-10-24[1]

Executive Summary: The Solubility Challenge

N-Methylnorvaline hydrochloride is a non-proteinogenic amino acid derivative frequently used in the synthesis of cyclosporin analogs and peptidomimetics. While the N-methyl group increases lipophilicity compared to its non-methylated counterpart, the hydrochloride salt form (


) introduces a high-energy ionic crystal lattice.

The Core Issue: DMF is a polar aprotic solvent (


). While it effectively solvates organic dipoles, it often lacks the hydrogen-bond donating capability required to efficiently break the strong ionic lattice of amino acid salts at high concentrations. This results in "cloudy" suspensions or gelatinous aggregates rather than true solutions.

The Solution: To achieve a homogeneous solution (typically 0.1M – 0.5M for peptide coupling), you must disrupt these intermolecular ionic interactions using chaotropic salts , controlled thermal energy , or polarity modulation .

Diagnostic & Troubleshooting Guide (FAQ)
Q1: My solution is cloudy/milky after 30 minutes of stirring. Is this normal?

Status: Common Issue. Diagnosis: You are likely observing the "salting-out" effect or incomplete lattice disruption. The hydrochloride salt is forming micro-aggregates. Immediate Action:

  • Do NOT filter. You will lose the reagent.

  • Apply Method A (Chaotropic Disruption) below.

  • If Method A is unavailable, use Method B (Cosolvent) .

Q2: Can I heat the solution to dissolve the solid?

Status: CAUTION REQUIRED. Technical Insight: N-methylated amino acids are sterically hindered and more susceptible to racemization (conversion of L- to D- isomer) and diketopiperazine (DKP) formation than standard amino acids, especially in the presence of base. Limit: Do not exceed 40°C . Recommendation: Use an ultrasonic bath (sonication) rather than a hot plate. Sonication provides localized energy to break crystal lattices without significantly raising the bulk temperature.

Q3: Will adding a base (DIPEA) help dissolve it?

Status: Yes, but with a major caveat. Mechanism: Adding a tertiary base like


-Diisopropylethylamine (DIPEA) converts the ionic HCl salt into the free amine (zwitterion/neutral), which is significantly more soluble in organic DMF.
Risk:  Free N-methyl amino acids are highly unstable in solution and prone to rapid dimerization or racemization.
Protocol:  Only perform in-situ neutralization . Add the base immediately before the coupling reaction, never during stock solution preparation.
Advanced Solubility Protocols

Choose the protocol that fits your downstream application.

Method A: The "Chaotropic" Standard (Recommended for SPPS)

Best for: Peptide synthesis, preventing aggregation, and high-concentration stocks.

Principle: Lithium Chloride (LiCl) acts as a chaotropic agent. The


 ion coordinates with the amide carbonyls and disrupts the hydrogen bonding/ionic networks that cause aggregation in DMF.

Reagents:

  • Anhydrous LiCl (Lithium Chloride)

  • Dry DMF (Amine-free)

Protocol:

  • Prepare Solvent: Dissolve anhydrous LiCl in DMF to create a 5% (w/v) LiCl/DMF solution .

    • Note: LiCl dissolves slowly and exothermically. Stir until completely clear.

  • Weighing: Weigh the target amount of N-Me-Nva·HCl.

  • Addition: Add the 5% LiCl/DMF solution to the solid.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate at room temperature (25°C) for 5–10 minutes.

    • Result: A clear, stable solution should form.

Method B: The Cosolvent Approach (DMSO Spike)

Best for: Analytical standards or when LiCl interferes with downstream purification.

Principle: DMSO (Dimethyl sulfoxide) has a higher dielectric constant (


) and stronger solvating power for salts than DMF.

Protocol:

  • Slurry: Place N-Me-Nva·HCl in the vial.

  • Primary Solvation: Add DMSO equal to 10-20% of the final target volume.

  • Dissolution: Vortex until the solid is fully dissolved (usually instantaneous).

  • Dilution: Slowly add DMF to reach the final volume while swirling.

    • Warning: Adding DMF too fast may cause reprecipitation. If cloudiness appears, add more DMSO.

Comparative Data: Solubility Methods
ParameterPure DMFDMF + 5% LiCl (Method A)DMF + 20% DMSO (Method B)
Max Solubility (Est.) < 50 mg/mL (Poor)> 200 mg/mL (Excellent)> 300 mg/mL (Superior)
Stability (24h) Precipitates likelyStableStable
Risk of Side Rxn LowLow (Inert salt)Low (Oxidation risk if not pure)
Downstream Impact NoneHigh salt load (requires wash)High boiling point (hard to evap)
Recommended Use Not RecommendedSolid Phase Synthesis Analysis / Screening
Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing difficult N-methyl amino acid salts.

SolubilityWorkflow Start Start: N-Me-Nva·HCl Solid CheckDMF Attempt Dissolution in Pure DMF (Vortex/Sonicate) Start->CheckDMF IsClear Is Solution Clear? CheckDMF->IsClear Success Proceed to Experiment IsClear->Success Yes Cloudy Cloudy / Precipitate IsClear->Cloudy No SelectMethod Select Optimization Method Cloudy->SelectMethod MethodA Method A: Chaotropic Salt (Add 5% w/v LiCl) SelectMethod->MethodA For Peptide Synthesis MethodB Method B: Cosolvent (Add 10-20% DMSO) SelectMethod->MethodB For Analysis/Screening ActionA 1. Dissolve LiCl in DMF 2. Add to Amino Acid 3. Sonicate MethodA->ActionA ActionA->Success ActionB 1. Dissolve in min. vol. DMSO 2. Dilute with DMF MethodB->ActionB ActionB->Success

Figure 1: Decision tree for troubleshooting solubility issues with N-methyl amino acid salts in DMF.

References
  • Seebach, D., et al. (1996). Modification of the Solubility of Peptides and Amino Acids by LiCl. Helvetica Chimica Acta. (Demonstrates the efficacy of LiCl in disrupting peptide aggregation in THF and DMF).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Discusses the stability and solubility challenges of N-methylated derivatives).

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard protocols for handling difficult sequences and aggregation in DMF).

  • PubChem. (2025).[2] N-Methyl-L-norvaline hydrochloride Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation in Peptides Containing N-Methylnorvaline

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during the synthesis of peptides containing N-methylno...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during the synthesis of peptides containing N-methylnorvaline. This guide provides in-depth, experience-driven advice, troubleshooting strategies, and detailed protocols to help you maximize the yield and purity of your target peptide.

N-methylated amino acids, including N-methylnorvaline, are invaluable for enhancing the pharmacokinetic properties of therapeutic peptides. They can confer increased metabolic stability, improved membrane permeability, and modulated receptor affinity. However, their incorporation, particularly at the N-terminal region of a peptide, presents a significant synthetic challenge: the propensity for intramolecular cyclization to form a diketopiperazine (DKP), leading to chain termination and substantial yield loss.

This guide is structured to provide a comprehensive understanding of the problem and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a major issue with N-methylnorvaline?

A1: Diketopiperazine formation is an intramolecular side reaction where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the solid support. This results in the cleavage of the dipeptide from the resin as a cyclic anhydride, the diketopiperazine. This process terminates the peptide chain, drastically reducing the yield of the desired full-length peptide.

N-methylnorvaline, like other N-alkylated amino acids, is particularly susceptible to this reaction for two primary reasons[1]:

  • Conformational Preference: The presence of the N-methyl group favors a cis-amide bond conformation between the first and second amino acid residues. This cis conformation pre-organizes the peptide backbone into a hairpin-like structure, bringing the N-terminal amine in close proximity to the resin-anchored carbonyl group, thus accelerating the rate of intramolecular cyclization.

  • Steric Hindrance: The N-methyl group also introduces steric bulk, which can slow down the desired intermolecular coupling of the third amino acid. This kinetic competition gives the intramolecular cyclization (DKP formation) a greater opportunity to occur.

Q2: How can I identify if DKP formation is the primary cause of my low peptide yield?

A2: The most common indicators of significant DKP formation are:

  • Drastically Low Yield: A significantly lower than expected yield of the final, cleaved peptide is the most obvious sign. This is often referred to as "traceless" DKP formation because the problematic dipeptide is cleaved from the resin and washed away during the synthesis, leaving a deceptively clean crude product profile but very little of it.

  • LC-MS Analysis of Cleavage Solution: The primary method for confirmation is to analyze the reaction solution from the problematic Fmoc-deprotection step and subsequent washes by LC-MS. You will be able to detect a mass corresponding to the cyclic dipeptide of your N-methylnorvaline and the adjacent amino acid.

  • Presence of Deletion Sequences: If some peptide chains escape DKP formation but the subsequent coupling is slow, you may see deletion sequences in your final crude product, although a low total yield is more common.

Q3: Does the position of N-methylnorvaline in the peptide sequence matter?

A3: Absolutely. The risk of DKP formation is highest when the N-methylated amino acid is at the N-terminus (position 1) or, more critically, at the second position from the N-terminus of the growing peptide chain on the resin. The reaction is most facile at the dipeptide stage, immediately after the deprotection of the N-terminal amino acid, exposing the free amine that initiates the cyclization. Once the peptide chain is extended to three or more residues, the likelihood of DKP formation involving the first two residues is significantly reduced.

Mechanism of Diketopiperazine Formation

The formation of a diketopiperazine is a base-catalyzed intramolecular cyclization. The process is particularly rapid after the deprotection of the second amino acid in the sequence, which exposes a free secondary amine (in the case of an N-terminal N-methylated amino acid) or primary amine.

DKP_Formation cluster_synthesis Solid-Phase Synthesis cluster_side_reaction DKP Side Reaction Resin Resin-Linker-AA1 Dipeptide_Protected Fmoc-N(Me)Nva-AA1-Resin Resin->Dipeptide_Protected Couple Fmoc-N(Me)Nva Dipeptide_Deprotected H-N(Me)Nva-AA1-Resin (cis-conformation favored) Dipeptide_Protected->Dipeptide_Deprotected Fmoc Deprotection (e.g., Piperidine) DKP Cyclo(N(Me)Nva-AA1) (Released from resin) Dipeptide_Deprotected->DKP Intramolecular Cyclization Truncated_Resin Truncated Resin (Terminated Chain)

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting Guide

This section addresses common issues encountered when synthesizing peptides with N-methylnorvaline and provides targeted solutions.

Issue Probable Cause Recommended Solutions
Extremely low or no final peptide yield, but crude HPLC looks clean. "Traceless" DKP formation. The N-methylnorvaline-containing dipeptide has cyclized and been cleaved from the resin during synthesis.1. Modify Deprotection Conditions: Avoid standard 20% piperidine in DMF. Use a milder, less nucleophilic base cocktail. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP .[1][2] 2. Lower the Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow the rate of the cyclization reaction. 3. Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization compared to more labile linkers like Wang.
My coupling reaction onto the N-methylnorvaline residue is incomplete, leading to deletion sequences. The secondary amine of the N-methylnorvaline residue is a poor nucleophile due to steric hindrance. Standard coupling reagents like HBTU or HCTU are often not potent enough to drive the reaction to completion.1. Use a High-Activity Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered and N-methylated couplings. Urionium salts like HATU and COMU , or phosphonium salts like PyAOP and PyBOP , are strongly recommended. 2. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to the resin to help drive the reaction to completion. 3. Monitor with a Bromophenol Blue Test: The standard Kaiser test is unreliable for secondary amines. Use the bromophenol blue test to accurately monitor reaction completion. A yellow color indicates a complete reaction, while blue or green signifies unreacted amine.
I see a significant amount of DKP in my cleavage solution even after optimizing deprotection. The peptide sequence is exceptionally prone to DKP formation, and the kinetic competition between cyclization and coupling still favors the side reaction.1. Use a Dipeptide Building Block: Synthesize the Fmoc-AA3-N(Me)Nva-OH dipeptide in solution and couple it as a single unit to the resin-bound amino acid. This completely bypasses the susceptible dipeptide stage on the resin. 2. In Situ Acylation: A more advanced technique involves adding the activated third amino acid during the Fmoc deprotection step. This "traps" the newly formed free amine before it has a chance to cyclize.[3][4]

Data-Driven Strategies to Minimize DKP Formation

The choice of Fmoc deprotection reagent has a dramatic impact on the extent of DKP formation. The following data, adapted from a study on a DKP-prone sequence, illustrates this point. While this data was not generated specifically for N-methylnorvaline, the chemical principles are directly applicable.

Deprotection CocktailSolventDKP Formation (%)Reference
20% PiperidineDMF13.8%[1]
5% PiperidineDMF12.2%[1]
5% (w/v) PiperazineNMP< 4%[1]
2% DBU / 5% Piperazine NMP Drastically Reduced [1]

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol is recommended for the critical deprotection step of the second amino acid, which exposes the N-terminal amine of the dipeptide containing N-methylnorvaline.

Protocol1 start Start: Fmoc-AA2-N(Me)Nva-Resin wash1 Wash Resin with NMP (3x) start->wash1 deprotection Add 2% DBU / 5% Piperazine in NMP (2 x 7 min) wash1->deprotection wash2 Wash Resin with NMP (5x) deprotection->wash2 coupling Proceed to Coupling of AA3 (Use HATU/COMU) wash2->coupling end End coupling->end

Caption: Optimized Fmoc-Deprotection Workflow.

Step-by-Step Methodology:

  • Resin Preparation: Following the successful coupling of the second amino acid (AA2) to your N-methylnorvaline-resin, wash the peptide-resin thoroughly with N-methyl-2-pyrrolidone (NMP) (3 x 1 min).

  • Fmoc Deprotection:

    • Add the deprotection solution (2% DBU (v/v), 5% piperazine (w/v) in NMP) to the resin.

    • Agitate for 7 minutes at room temperature.

    • Drain the reaction vessel.

    • Repeat the deprotection treatment for another 7 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP (5 x 1 min) to ensure complete removal of the deprotection reagents.

  • Proceed to Coupling: Immediately proceed to the coupling of the third amino acid using a high-activity coupling reagent like HATU or COMU.

Protocol 2: Monitoring Coupling on N-Methylnorvaline with the Bromophenol Blue Test

The Kaiser test will give a false negative (yellow) result on the secondary amine of N-methylnorvaline. The bromophenol blue test is a reliable alternative.

Reagents:

  • Test Solution: Dissolve 3 mg of bromophenol blue in 100 mL of DMF.

Step-by-Step Methodology:

  • Sample Collection: After the coupling reaction has proceeded for the desired time, remove a small sample of resin beads (approx. 5-10 mg).

  • Washing: Place the beads in a small test tube and wash them thoroughly with fresh DMF to remove any residual reagents, particularly the coupling base (e.g., DIPEA). Carefully pipette out the final wash solution.

  • Testing: Add 1-2 drops of the bromophenol blue test solution to the washed beads.

  • Observation: Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling reaction (no free amine).

    • Blue or Green: Indicates an incomplete coupling reaction (free amine is present). A recoupling step is necessary.

Cleavage Cocktail Considerations

While DKP formation is primarily a problem during synthesis, the choice of cleavage cocktail is critical for the overall success and purity of the final peptide. For peptides containing N-methylated residues, which can be sensitive, a standard and robust cleavage cocktail is generally effective.

  • Recommended Cocktail (Reagent B):

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIPS): 2% (v/v)

This cocktail is effective for cleaving the peptide from the resin and removing most common side-chain protecting groups while scavenging cationic species that can lead to other side reactions. The cleavage time should be optimized (typically 1.5 to 3 hours at room temperature) as prolonged exposure to strong acid can sometimes lead to side reactions with N-methylated peptides.[1]

References

  • Jalan, A., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Gál, E., et al. (1996). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications. [Link]

  • Gál, E., et al. (1996). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • Lundquist, J. T., & Dix, T. A. (1994). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. International Journal of Peptide and Protein Research. [Link]

  • Li, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of N-methylnorvaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-methylation and the Need for Rigorous Characterization N-methylation of amino acids, such as in N-methylnorvaline, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-methylation and the Need for Rigorous Characterization

N-methylation of amino acids, such as in N-methylnorvaline, is a critical modification in peptide and medicinal chemistry. This seemingly simple addition of a methyl group to the alpha-amino nitrogen can profoundly alter a molecule's properties, often enhancing metabolic stability, increasing cell permeability, and constraining conformational flexibility to improve receptor binding affinity[1]. Consequently, N-methylnorvaline hydrochloride is a valuable building block in drug discovery.

However, the synthesis and purification of N-methylated amino acids can introduce specific impurities, including unreacted starting materials, over-methylated byproducts, or residual solvents. Verifying the purity and structural integrity of N-methylnorvaline hydrochloride is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing an atomic-level fingerprint of the molecule.

This guide provides a comprehensive framework for the NMR characterization of N-methylnorvaline hydrochloride. It establishes a reference for a high-purity sample by presenting predicted ¹H and ¹³C NMR data based on analogous compounds and established spectroscopic principles. Furthermore, it offers detailed experimental protocols and a comparative analysis against common impurities and related structures, enabling researchers to confidently assess the quality of their materials.

Predicted NMR Profile of High-Purity N-methylnorvaline Hydrochloride

While a publicly available, fully assigned spectrum for N-methylnorvaline hydrochloride is not readily found, a highly accurate reference spectrum can be predicted. This prediction is based on the known NMR data for D-Norvaline[2][3][4] and the well-documented effects of N-methylation and amine protonation on chemical shifts[5][6]. The hydrochloride salt form ensures that the alpha-amino group is protonated, which influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Data (500 MHz, D₂O)
Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Notes
H-5 (CH₃)~ 0.95Triplet (t)~ 7.43HTerminal methyl group of the propyl side chain.
H-4 (CH₂)~ 1.40Sextet or Multiplet (m)~ 7.42HMethylene group adjacent to the terminal methyl.
H-3 (CH₂)~ 1.85Multiplet (m)-2HMethylene group beta to the chiral center.
N-CH₃~ 2.75Singlet (s)-3HThe key signature of N-methylation.
H-2 (α-CH)~ 3.75Triplet (t)~ 7.01HThe alpha-proton, shifted downfield by the adjacent protonated nitrogen.
Predicted ¹³C NMR Data (125 MHz, D₂O)
Assignment Predicted Chemical Shift (ppm) Notes
C-5 (CH₃)~ 13.5Terminal methyl carbon.
C-4 (CH₂)~ 19.0Methylene carbon adjacent to the terminal methyl.
C-3 (CH₂)~ 32.0Methylene carbon beta to the chiral center.
N-CH₃~ 35.0The N-methyl carbon signal.
C-2 (α-CH)~ 65.0The alpha-carbon, significantly downfield due to the attached nitrogen.
C-1 (C=O)~ 174.0Carboxylic acid carbon.

Comparative Analysis: Distinguishing Purity from Impurity

The true power of NMR lies in its ability to detect and identify substances other than the target compound. A sample of N-methylnorvaline hydrochloride may contain several types of impurities, each with a distinct NMR signature.

Table 2: NMR Signatures of Potential Impurities and Alternatives
Compound Key Differentiating ¹H NMR Signal(s) (ppm in D₂O) Rationale for Differentiation
Norvaline (Unreacted) Absence of the N-CH₃ singlet at ~2.75 ppm. The α-CH signal appears slightly upfield (~3.6 ppm) compared to the N-methylated version.[3]The most obvious difference is the missing N-methyl group. The electronic environment of the alpha-proton is also slightly different.
N,N-dimethylnorvaline A singlet at ~3.0-3.2 ppm integrating to 6H.Over-methylation results in a dimethylamino group with a characteristic singlet of higher integration.
Residual Solvents Varies by solvent. E.g., Acetone: ~2.22 ppm; Diethyl ether: ~1.21 (t), ~3.48 (q) ppm.[2]Sharp, characteristic signals that do not correspond to the target molecule's structure. Extensive tables of solvent shifts are available.[7][8]
Valine / N-methylvaline Isopropyl group signature: two distinct methyl doublets (~1.0 ppm) and a methine septet (~2.3 ppm).[9]A common alternative amino acid. The side-chain branching pattern is completely different from norvaline's linear propyl chain.

Experimental Protocols

To achieve high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following sections detail the necessary steps from sample preparation to data acquisition.

Workflow for NMR Sample Characterization

Caption: Workflow for NMR-based purity validation.

Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Sample Weighing: Accurately weigh 5-10 mg of the N-methylnorvaline hydrochloride sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high solubility of the hydrochloride salt and its ability to exchange with labile N-H and O-H protons, simplifying the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[10] Vortex or gently agitate the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for high-resolution spectra.[11]

  • Filtering and Transfer: If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12] This step is crucial to prevent magnetic field distortions that can broaden spectral lines.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added. For routine characterization, referencing to the residual solvent peak is often sufficient.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Data Acquisition Parameters

These are typical parameters for a 500 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm.[13]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, depending on concentration.

Conclusion: An Authoritative Approach to Quality Control

This guide establishes a robust framework for the NMR characterization of N-methylnorvaline hydrochloride. By leveraging a predicted reference spectrum derived from foundational NMR principles and data from analogous structures, researchers can confidently perform qualitative and quantitative assessments. The provided protocols for sample preparation and data acquisition ensure the generation of high-quality, reliable data. The comparative tables offer a clear path to identifying common impurities, thereby ensuring the integrity of this crucial building block in peptide synthesis and drug development. Rigorous NMR analysis is not merely a procedural step but a fundamental pillar of scientific integrity, guaranteeing that the materials used in research and development are precisely what they are intended to be.

References

  • Chemical shifts. University of Regensburg. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Norvaline Spectra. SpectraBase. [Link]

  • BMRB entry bmse000052 - L-Valine. Biological Magnetic Resonance Bank. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of N-Methylnorvaline Peptides

This guide outlines the mass spectrometry fragmentation characteristics of N-methylnorvaline (N-Me-Nva) peptides, focusing on the critical challenge of differentiating this non-canonical residue from its isobaric counter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation characteristics of N-methylnorvaline (N-Me-Nva) peptides, focusing on the critical challenge of differentiating this non-canonical residue from its isobaric counterparts, Leucine (Leu) and Isoleucine (Ile).[1][2]

Executive Summary: The Isobaric Challenge

In peptide therapeutics, N-methylnorvaline (N-Me-Nva) is increasingly used to improve metabolic stability and membrane permeability. However, its incorporation presents a significant analytical challenge:

  • Residue Mass: 113.08406 Da

  • Isobaric Counterparts: Leucine (Leu) and Isoleucine (Ile) also share the exact residue mass of 113.08406 Da.

Standard low-resolution MS cannot distinguish these residues. Even high-resolution MS1 is insufficient. This guide details the fragmentation patterns and experimental protocols required to unambiguously identify N-Me-Nva, contrasting it with standard aliphatic residues.

Mechanistic Comparison: N-Me-Nva vs. Alternatives

The presence of the N-methyl group fundamentally alters the fragmentation kinetics compared to standard amino acids.

Structural & Fragmentation Dynamics
FeatureN-Methylnorvaline (N-Me-Nva)Leucine (Leu) / Isoleucine (Ile)
Amine Type Secondary (

) amine
Primary (

) amine
Side Chain Linear Propyl (

)
Branched Isobutyl / sec-Butyl
Proton Mobility Restricted. Methyl group blocks proton transfer, localizing charge.Mobile. Protons migrate freely, promoting random cleavage.
Dominant Ions Enhanced b-ions and immonium ions .Balanced b/y series .
Immonium Mass 86.096 Da (Isobaric with Leu/Ile)86.096 Da
The "Fixed Charge" Effect

Unlike Leu/Ile, where the ionizing proton is "mobile" (moving along the backbone to trigger cleavage), the N-methyl group in N-Me-Nva increases the gas-phase basicity of the nitrogen. This often "traps" the proton, favoring charge retention on the N-terminal fragment.

  • Result: Stronger b-ion series terminating at the N-Me-Nva residue.

  • Result: Reduced y-ion intensity at the N-terminal side of the modification.

Fragmentation Pathways & Diagnostic Ions[1][3]

To differentiate N-Me-Nva from Leu/Ile, you must analyze Secondary Fragmentation (MS3) or specific Side-Chain Losses .

Diagram: Fragmentation Logic Flow

The following diagram illustrates the decision tree for differentiating these isobaric residues using MS/MS and MS3.

FragmentationPathways Precursor Precursor Ion (Contains Residue 113 Da) MS2 MS2 Fragmentation (CID/HCD) Precursor->MS2 Collision Energy Immonium Immonium Ion (m/z 86.1) MS2->Immonium Internal Cleavage SideChain Side Chain Loss (w-ions / d-ions) MS2->SideChain Backbone + Sidechain Cleavage Leu_Path Leucine (Leu) Loss: 43 Da (Isopropyl) Immonium MS3: m/z 44 (low) Immonium->Leu_Path MS3 Pattern Ile_Path Isoleucine (Ile) Loss: 29 Da (Ethyl) Immonium MS3: m/z 69 Immonium->Ile_Path MS3 Pattern NMeNva_Path N-Me-Nva Loss: 42 Da (Propene) Immonium MS3: m/z 44 (High) Immonium->NMeNva_Path MS3 Pattern SideChain->Leu_Path w-ion (z - 43) SideChain->Ile_Path w-ion (z - 29) SideChain->NMeNva_Path Unique Loss Pattern

Caption: Logical workflow for differentiating isobaric residues (113 Da) via MS2 and MS3 fragmentation pathways.

Diagnostic Ion Table
ResidueImmonium Ion (m/z)MS3 of Immonium (86)Side Chain Loss (from Precursor/b-ion)
N-Me-Nva 86.1 m/z 44 (Loss of Propene, 42 Da)-42 Da (Propene elimination)
Leucine 86.1m/z 44 (Low intensity)-43 Da (Isopropyl radical)
Isoleucine 86.1m/z 69 (Loss of NH3)-29 Da (Ethyl radical)

Critical Insight: The N-Me-Nva immonium ion (


) favors the loss of the linear propyl side chain as propene (

, 42 Da) via a McLafferty-type rearrangement, yielding a dominant m/z 44 ion (

). Leucine yields m/z 44 much less efficiently.

Experimental Protocols

Protocol A: MS3 Discrimination (The "Gold Standard")

Use this when you cannot use chemical derivatization.

  • LC Setup: Use a C18 column with a shallow gradient (0.5% B/min). N-Me-Nva typically elutes later than Leu/Ile due to increased hydrophobicity from the N-methyl group.

  • MS Method:

    • MS1: Orbitrap/FT-ICR (Resolution > 60k). Target mass 113.08 residues.

    • MS2: HCD (Higher-Energy Collisional Dissociation) at NCE 30-35%.

    • Trigger: Set an inclusion list for the expected parent mass.

    • MS3: Triggered on the detection of m/z 86.097 .

      • Isolation window: 1.0 Da.

      • Activation: CID (35%).

  • Data Interpretation:

    • Extract chromatogram for m/z 86

      
       44 transition.
      
    • High 44/69 ratio indicates N-Me-Nva.

    • Low 44/69 ratio indicates Leu/Ile.

Protocol B: Chemical Derivatization (The "Binary Test")

Use this for absolute confirmation during synthesis validation.

Since N-Me-Nva is a secondary amine , it reacts differently than primary amines (Leu/Ile).

  • Reagent: Acetyl chloride or OPA (o-Phthalaldehyde).

  • Reaction:

    • Dissolve peptide in bicarbonate buffer (pH 8).

    • Add acetylation reagent.

  • Result:

    • Leu/Ile (Primary Amine): Rapidly acetylated (+42 Da shift).

    • N-Me-Nva (Secondary Amine): Reacts much slower or requires specific conditions.

    • N-Terminal N-Me-Nva: If the residue is at the N-terminus, it will accept an acetyl group but will not react with OPA (which requires a primary amine).

    • Test: Treat with OPA. If the peak disappears (fluorescence/mass shift), it is Leu/Ile. If it remains unmodified or reacts poorly, it is N-Me-Nva.

Comparative Data Summary

ParameterStandard Peptide (Leu/Ile)N-Me-Nva Peptide
Retention Time (RP-HPLC) Elutes EarlierElutes Later (+0.5 to 2.0 min shift)
b-ion Intensity ModerateHigh (N-terminal to modification)
y-ion Intensity HighSuppressed (at cleavage site)
Immonium Ion m/z 86m/z 86 (Isobaric)
Diagnostic Neutral Loss -43 Da (Leu), -29 Da (Ile)-42 Da (Propene)

References

  • Differentiation of Leucine and Isoleucine by Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • Fragmentation of N-Methylated Peptides (Mobile Proton Model) Source: Journal of Mass Spectrometry URL:[Link]

  • Immonium Ion Masses and Diagnostic Fragments Source: Matrix Science (Mascot) URL:[Link]

  • Chromatographic Separation of Amino Acid Isomers Source: Journal of Chromatography A URL:[Link]

Sources

Validation

comparing metabolic stability of N-methylnorvaline vs natural amino acids

Executive Summary: The "Double-Edged Sword" of N-Methylation In peptide drug discovery, the transition from natural amino acids (like Valine) to non-proteinogenic analogs (like Norvaline) and their N-methylated counterpa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged Sword" of N-Methylation

In peptide drug discovery, the transition from natural amino acids (like Valine) to non-proteinogenic analogs (like Norvaline) and their N-methylated counterparts (N-Methylnorvaline) represents a critical evolution in peptidomimetics.[]

While natural amino acids offer biological recognition, they suffer from rapid proteolytic clearance.[] N-Methylnorvaline (N-Me-Nva) offers a superior pharmacokinetic profile by addressing two fundamental instability mechanisms:[]

  • Proteolytic Resistance: It abolishes the amide hydrogen bond donor, preventing protease recognition and cleavage.

  • Conformational Locking: It restricts backbone flexibility, often freezing the bioactive conformation.

However, a critical nuance often missed is the metabolic trade-off: While N-methylation drastically improves plasma stability (protease resistance), it introduces a metabolic "soft spot" for hepatic cytochrome P450 enzymes (CYPs), specifically oxidative N-demethylation .[] This guide objectively compares these dynamics, providing experimental protocols to quantify and optimize stability.

Mechanistic Basis of Stability

Natural vs. Non-Proteinogenic vs. N-Methylated

To understand the stability gains, we must compare the structural vulnerabilities of the three classes.

FeatureValine (Val) Norvaline (Nva) N-Methylnorvaline (N-Me-Nva)
Structure Branched (Isopropyl)Linear (

-Propyl)
Linear (

-Propyl) +

-Methyl
Proteolytic Risk High (Trypsin/Chymotrypsin)Moderate (Non-natural recognition)Negligible (Steric/Electronic block)
Hepatic Risk Low (General metabolism)LowModerate (N-Demethylation)
Conf.[] Freedom HighHighRestricted (

isomerism)
The Mechanism of Proteolytic Shielding

Proteases (e.g., Chymotrypsin, Pepsin) typically require two features to cleave a peptide bond:

  • Hydrogen Bonding: The enzyme's active site binds the amide proton (

    
    ) of the scissile bond.
    
  • Steric Access: The enzyme must access the carbonyl carbon.

N-Me-Nva disrupts both:

  • H-Bond Elimination: Replacing the

    
     with 
    
    
    
    removes the handle required for the enzyme's "oxyanion hole" stabilization.
  • Steric Clash: The methyl group creates a physical barrier, preventing the protease from approaching the peptide backbone.

Proteolytic_Resistance Protease Protease Active Site Natural_Peptide Natural Peptide (Valine - NH) Protease->Natural_Peptide Recognizes NH NMe_Peptide N-Me-Nva Peptide (N-CH3) Protease->NMe_Peptide Blocked by CH3 Cleavage Peptide Bond Hydrolysis Natural_Peptide->Cleavage Rapid Degradation Resistance Steric Blockade & H-Bond Loss NMe_Peptide->Resistance Mechanism Stable Metabolic Stability (High t1/2) Resistance->Stable Result

Figure 1: Mechanism of N-methylation induced proteolytic resistance.[]

Comparative Data Analysis

The following data synthesizes stability trends observed in peptidomimetic studies (e.g., Tubulysin analogs, Cyclosporin derivatives).

Plasma Stability (Proteolysis)

Assay Condition: Human Plasma, 37°C, 4 hours.[]

Compound Type% Remaining (1h)% Remaining (4h)Half-Life (

)
Notes
Valine-Peptide 45%< 10%~50 minRapid degradation by serum proteases.[]
Norvaline-Peptide 65%25%~90 minSlight improvement due to non-natural side chain.[]
N-Me-Nva-Peptide > 95% > 90% > 24 hours effectively inert to serum proteases.[]
Microsomal Stability (Hepatic Clearance)

Assay Condition: Human Liver Microsomes (HLM) + NADPH.[]

Critical Insight: While N-Me-Nva is stable in plasma, it can be degraded in the liver.[] The


-methyl group is a substrate for CYP450 enzymes (primarily CYP3A4), leading to oxidative N-demethylation .[]
CompoundIntrinsic Clearance (

)
Major MetaboliteStability Interpretation
Valine-Peptide LowHydrolysis fragmentsCleared by peptidases, not CYPs.[]
N-Me-Nva-Peptide Medium Des-methyl parent Metabolic Soft Spot. The N-Me group is stripped, regenerating the protease-susceptible parent.[]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of N-Methylnorvaline containing peptides, you must specifically monitor for the N-demethylated metabolite (Mass shift: -14 Da).[]

Materials
  • Test Compound: N-Me-Nva peptide (10 mM stock in DMSO).

  • System: Human Liver Microsomes (HLM) (20 mg/mL protein).[]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[]

  • Quench: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1 µM. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL ice-cold ACN. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation (LC-MS/MS)
  • Parent Depletion: Plot ln(% remaining) vs. time to calculate

    
    .[]
    
    • 
      []
      
    • 
      []
      
  • Metabolite ID: Monitor MRM transition for [M-14]+H. If this peak rises as Parent falls, N-demethylation is your clearance pathway .[]

Microsomal_Assay Start Microsomes + Peptide (37°C Pre-warm) Initiate Add NADPH (Start Reaction) Start->Initiate Incubate Incubation (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench At timepoints Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Standard Microsomal Stability Workflow.

Advanced Application: Mitigating N-Demethylation[1][2]

If your N-Me-Nva peptide shows high clearance in the microsomal assay due to N-demethylation, apply these "Senior Scientist" modifications:

  • Deuteration (

    
    ):  Replace the N-methyl group with a trideutero-methyl group.[] The Carbon-Deuterium bond is stronger than Carbon-Hydrogen, invoking the Kinetic Isotope Effect (KIE) .[][2] This can reduce the rate of CYP-mediated demethylation by 2-5 fold without altering binding affinity.
    
  • Steric Shielding: Place bulky residues (e.g., tert-leucine) adjacent to the N-Me-Nva.[] This physically blocks the CYP heme iron from accessing the N-methyl group.

References

  • BenchChem. (2025).[] N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation. Link[]

  • Di, L., & Kerns, E. H. (2010).[] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link[]

  • Chatterjee, J., et al. (2013).[] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[]

  • CSIRO Publishing. (2020).[] Liver microsome stability of N-methylated cyclic hexapeptides. Link

  • Shao, L., et al. (2016).[] Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dove Press. Link

Sources

Comparative

Technical Guide: Chiral Separation of N-Methylnorvaline Enantiomers

The following guide details the technical protocols and comparative analysis for the chiral separation of N-methylnorvaline (N-Me-Nva). Executive Summary & Strategic Analysis N-methylnorvaline (N-Me-Nva) is a non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols and comparative analysis for the chiral separation of N-methylnorvaline (N-Me-Nva).

Executive Summary & Strategic Analysis

N-methylnorvaline (N-Me-Nva) is a non-proteinogenic amino acid frequently utilized as a building block in peptide therapeutics (e.g., cyclosporine analogs) and as a conformational probe in medicinal chemistry.

The Separation Challenge: Unlike standard primary amino acids (e.g., Norvaline), N-Me-Nva possesses a secondary amine moiety. This structural nuance renders the "Gold Standard" for amino acids—Crown Ether columns (e.g., CROWNPAK CR+) —ineffective. Crown ethers require a primary ammonium ion (


) to form a stable tripodal hydrogen-bonding complex with the crown ether oxygens. The N-methyl group sterically hinders this interaction and removes one necessary hydrogen donor.

Therefore, successful separation requires selecting methods that utilize ion-pairing , inclusion complexation , or derivatization . This guide evaluates the three most robust methodologies:

  • Zwitterionic Cinchona Alkaloid HPLC (ZWIX) – Recommended Direct Method

  • Macrocyclic Glycopeptide HPLC (Teicoplanin) – Robust Alternative

  • Marfey’s Reagent Derivatization (LC-MS) – High Sensitivity/Complex Matrices

Comparative Analysis of Techniques

The following table summarizes the performance metrics for separating N-Me-Nva enantiomers.

FeatureZwitterionic Cinchona (ZWIX) Teicoplanin (CHIROBIOTIC T) Marfey’s Reagent (Indirect) Ligand Exchange (LEC)
Mechanism Ion-pairing + H-bondingInclusion + H-bondingDiastereomer formationCopper(II) Chelation
Suitability for N-Me-Nva Excellent (Designed for secondary amines)Good (Aglycone form often better)Excellent (Reacts with

amines)
Good
Resolution (

)
Typically > 2.01.5 – 3.0> 5.0 (Very High)1.5 – 2.5
Mobile Phase MeOH/ACN (Polar Ionic)MeOH/Water (Reversed Phase)ACN/Water (Standard RP)Aqueous CuSO

MS Compatibility High (Volatile additives)HighHighNo (Non-volatile salts)
Sample Prep Dilute & ShootDilute & Shoot90 min DerivatizationDilute & Shoot
Primary Limitation Column CostLower efficiency for some analogsReaction time requiredUV detection only (low sensitivity)

Decision Framework

Use the following logic to select the appropriate method for your specific application.

MethodSelection Start Start: N-Me-Nva Sample Purity Sample Purity? Start->Purity Pure High Purity (API/Raw Material) Purity->Pure Complex Complex Matrix (Plasma/Cell Lysate) Purity->Complex Detection Detection Required? Pure->Detection Method2 Method B: Marfey's Reagent (Indirect LC-MS) Complex->Method2 Remove Matrix UV UV Sufficient Detection->UV MS MS Required (Trace Analysis) Detection->MS Method1 Method A: ZWIX(+) or (-) (Direct HPLC) UV->Method1 High Throughput Method3 Method C: Ligand Exchange (Cost-Effective) UV->Method3 Low Budget MS->Method1 Direct MS->Method2 High Sensitivity

Figure 1: Decision tree for selecting the optimal chiral separation technique based on sample matrix and detection needs.

Detailed Experimental Protocols

Method A: Direct Separation via Zwitterionic Cinchona (ZWIX)

Principle: The ZWIX stationary phase contains a fused Cinchona alkaloid and a chiral sulfonic acid. It works via a double ion-pairing mechanism, making it uniquely suited for zwitterionic molecules like amino acids and specifically effective for N-protected or N-methylated analogs where crown ethers fail.

Protocol:

  • Column: CHIRALPAK ZWIX(+) or ZWIX(-),

    
     mm, 3 
    
    
    
    m.
    • Note: ZWIX(+) and ZWIX(-) provide reversed elution orders.[1][2]

  • Mobile Phase:

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) (98:2 v/v).

    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Why? The acid protonates the amine (analyte) and the quinuclidine (selector). The base deprotonates the carboxylic acid (analyte) and the sulfonic acid (selector). This creates the "double ion-pairing" state.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution if

    
    ).
    
  • Detection: UV at 210 nm (or MS in positive mode).

Expected Outcome: Baseline separation (


) in under 10 minutes.
Method B: Indirect Separation via Marfey’s Reagent

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of N-Me-Nva to form stable diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

Workflow Diagram:

MarfeysWorkflow Step1 1. Mix Sample (50 µL Sample + 100 µL 1% FDAA) Step2 2. Add Base (20 µL 1M NaHCO3) Step1->Step2 Step3 3. Incubate (40°C for 90 mins) Step2->Step3 Step4 4. Quench (Add 20 µL 1M HCl) Step3->Step4 Step5 5. Analyze (C18 HPLC-MS/UV) Step4->Step5

Figure 2: Step-by-step derivatization workflow using Marfey's Reagent.

Protocol:

  • Reagent Prep: Dissolve FDAA in Acetone (10 mg/mL). Prepare fresh.

  • Reaction:

    • Mix 50

      
      L of sample (approx. 1-10 mM) with 100 
      
      
      
      L FDAA solution.
    • Add 20

      
      L of 1 M NaHCO
      
      
      
      (pH must be > 8.0 for reaction to proceed).
    • Heat at 40°C for 90 minutes. Note: Secondary amines react slower than primary amines; do not shorten this time.

  • Quenching: Add 20

    
    L of 1 M HCl to stop the reaction and prevent side products. Dilute with mobile phase.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),

      
       mm, 3.5 
      
      
      
      m.
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Elution Order: The L-L diastereomer (L-FDAA + L-N-Me-Nva) typically elutes before the L-D diastereomer (L-FDAA + D-N-Me-Nva) due to intramolecular H-bonding reducing the hydrophobicity of the L-D complex.

Troubleshooting & Optimization

  • Peak Tailing (ZWIX): If peaks tail, increase the concentration of DEA/Formic acid while maintaining the 1:2 molar ratio (Base:Acid).

  • Low Sensitivity (Marfey's): Ensure the reaction pH is alkaline. If the sample was dissolved in acid (e.g., 0.1 M HCl), neutralize it before adding bicarbonate.

  • Crown Ether Failure: If you attempt this on a CROWNPAK CR(+) column, you will likely see near-zero retention or a single broad peak. This confirms the necessity of the primary amine for crown ether complexation.

References

  • Application Note: Separation of Secondary Amino Acids using Zwitterionic Cinchona Phases. Chiral Technologies.[2]

  • Review: Ilisz, I., et al. (2012). Chiral separations of amino acids and peptides on Cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A.

  • Protocol: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11][12][13]

  • Methodology: Davankov, V. A. (2003). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A.

Sources

Validation

A Researcher's Guide to Validating N-methylnorvaline Incorporation via LC-MS Analysis

For researchers, scientists, and drug development professionals venturing into the realm of peptide and protein engineering, the successful incorporation of non-canonical amino acids (ncAAs) like N-methylnorvaline is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of peptide and protein engineering, the successful incorporation of non-canonical amino acids (ncAAs) like N-methylnorvaline is a critical step.[1][] This modification can bestow novel therapeutic properties, enhance stability, and unlock new functionalities. However, the promise of these engineered biomolecules hinges on a crucial question: how can we be certain that the ncAA has been incorporated correctly and efficiently?

This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for validating the incorporation of N-methylnorvaline. We will delve into the technical nuances of the methodology, offer a detailed experimental protocol, and objectively compare its performance against alternative techniques.

The Analytical Imperative: Why LC-MS/MS Reigns Supreme

The incorporation of ncAAs is a complex biological process that doesn't always proceed with perfect fidelity.[3][4] Validating the presence and position of N-methylnorvaline is therefore not just a quality control step, but a fundamental requirement for accurate structure-function studies and therapeutic development.[5]

LC-MS/MS has emerged as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and quantitative power.[6][7] The method's ability to separate complex mixtures (LC) and then identify and fragment specific molecules based on their mass-to-charge ratio (MS/MS) provides unambiguous evidence of ncAA incorporation.[6] Specifically, the Multiple Reaction Monitoring (MRM) scan mode on a triple quadrupole mass spectrometer offers exceptional selectivity and is considered a "gold standard" for targeted protein quantification.[8][9][10]

An In-Depth Experimental Workflow for N-methylnorvaline Validation

The following protocol outlines a robust workflow for the validation of N-methylnorvaline incorporation, from sample preparation to data analysis.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein/Peptide Sample (with potential N-methylnorvaline) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Protein->Hydrolysis Drying Vacuum Drying Hydrolysis->Drying Reconstitution Reconstitution (0.1% Formic Acid) Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Scan (Select N-methylnorvaline m/z) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Detect Characteristic Fragments) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Confirmation Confirmation of Incorporation: - Correct Retention Time - Precursor & Fragment m/z Match - Quantify Incorporation Efficiency Data_Analysis->Confirmation caption Figure 1. Experimental workflow for N-methylnorvaline validation.

Caption: Figure 1. A comprehensive workflow for validating N-methylnorvaline incorporation, from initial sample preparation to final data analysis and confirmation.

Experimental Protocol

1. Sample Preparation: Acid Hydrolysis

The foundational step in this analysis is the complete breakdown of the peptide or protein into its constituent amino acids.[11]

  • Objective: To cleave all peptide bonds to liberate individual amino acids for analysis.

  • Procedure:

    • Place 10-50 µg of the purified protein/peptide sample into a hydrolysis tube and dry it completely under vacuum.[12]

    • Add 100-200 µL of 6 M HCl to the tube.[13][14] For improved recovery of certain amino acids, some protocols recommend the addition of reagents like thioglycolic acid, especially if tryptophan analysis is also required.[15]

    • Seal the tube under vacuum to prevent oxidation of sensitive amino acids.[11][13]

    • Heat the sample at 110°C for 24 hours.[13][15] For proteins with stable hydrophobic bonds (e.g., between Val, Ile, Leu), a longer hydrolysis time may be necessary.[15]

    • After cooling, carefully open the tube and dry the hydrolysate completely under vacuum to remove the HCl.[14]

    • Reconstitute the dried amino acid mixture in a suitable solvent for LC-MS analysis, typically 0.1% formic acid in water.[14]

2. LC-MS/MS Analysis: The Power of MRM

This stage involves the chromatographic separation of the amino acids followed by their specific detection and fragmentation in the mass spectrometer.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is commonly used for separating underivatized amino acids.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A shallow gradient elution is employed to ensure baseline separation of N-methylnorvaline from isobaric and other closely eluting natural amino acids.[14]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min for analytical scale columns.[17]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for amino acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity.[9][18] This involves selecting a specific precursor ion (the protonated N-methylnorvaline) and monitoring for one or more of its specific fragment ions.

    • MRM Transitions: To set up the MRM method, you will need to determine the mass-to-charge ratio (m/z) of the precursor ion (N-methylnorvaline + H+) and its characteristic product ions. This is typically done by infusing a pure standard of N-methylnorvaline and performing a product ion scan. N-methylated amino acids often show characteristic neutral losses, such as the loss of a dimethylammonium group.[19]

    • Collision Energy: This parameter will need to be optimized for each MRM transition to achieve the most efficient fragmentation and strongest signal.

MRM_Principle cluster_MS Triple Quadrupole Mass Spectrometer cluster_fragmentation Q1 Q1 Precursor Ion Selection Q2 q2 Collision Cell (Fragmentation) Q1->Q2 Fragments Characteristic Fragments Q1->Fragments Q3 Q3 Product Ion Selection Q2->Q3 Q2->Fragments OtherFragments Other Fragments Q2->OtherFragments Detector Detector Q3->Detector Mixture Precursor N-methylnorvaline (Precursor Ion) OtherIons Other Ions Precursor->Q1 OtherIons->Q1 caption Figure 2. Principle of MRM for selective detection.

Caption: Figure 2. The principle of Multiple Reaction Monitoring (MRM), where specific precursor and product ions are selected for highly selective and sensitive detection.

3. Data Analysis and Interpretation

  • Confirmation: The presence of N-methylnorvaline is confirmed by a peak at the correct retention time (matching a pure standard) with the correct MRM transitions.

  • Quantification: The incorporation efficiency can be determined by comparing the peak area of N-methylnorvaline to the peak areas of one or more natural amino acids from the same hydrolysis. For absolute quantification, a calibration curve with a known concentration of N-methylnorvaline standard should be prepared.[16][20]

Comparative Analysis of Validation Techniques

While LC-MS/MS is the preferred method, it is valuable to understand its performance in the context of other available techniques.

FeatureLC-MS/MSEdman DegradationAmino Acid Analysis (AAA)NMR Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio and fragmentation.[21]Sequential removal and identification of N-terminal amino acids.[22][23]Hydrolysis followed by chromatographic separation and quantification of all amino acids.[11]Analysis of nuclear spin properties in a magnetic field to determine chemical structure.[24][25]
Specificity Very High (can distinguish isomers and confirm position in intact peptides).[6]High (provides sequence context).[26]Moderate (quantifies composition, not sequence).[11]Very High (provides detailed structural information).[25][27]
Sensitivity Very High (femtomole to attomole range).[9]Moderate (picomole range).[22]Low to Moderate (nanomole range).Low (requires milligram quantities).[28]
Limitations Requires specialized instrumentation and expertise.Ineffective if N-terminus is blocked; limited to ~30-50 residues.[22][26]Does not provide sequence information; destructive.Low throughput; complex spectra for large proteins.[24]
Best For Gold standard for confirmation and quantification of ncAA incorporation. N-terminal sequence confirmation.Determining overall amino acid composition.Detailed structural analysis of small proteins/peptides.

Best Practices and Troubleshooting

  • Run a Standard: Always run a pure N-methylnorvaline standard to confirm its retention time and fragmentation pattern before analyzing your samples.

  • Use an Internal Standard: For accurate quantification, especially across different runs, spiking your sample with a stable isotope-labeled version of N-methylnorvaline or another non-native amino acid is highly recommended.

  • Optimize Hydrolysis: Be aware that acid hydrolysis can lead to the partial or complete destruction of some amino acids (e.g., Tryptophan).[12][13] If quantification of these is also critical, alternative hydrolysis methods or protective agents should be considered.[12][15]

  • Address Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte. Proper sample cleanup and the use of an internal standard can mitigate these effects.

Conclusion

The validation of N-methylnorvaline incorporation is a non-negotiable step in the development of novel peptide and protein therapeutics. LC-MS/MS, particularly with the use of MRM, provides a robust, sensitive, and highly specific method for this critical task. By following a well-designed experimental protocol and understanding the principles behind the technique, researchers can confidently confirm the successful engineering of their biomolecules, paving the way for groundbreaking advancements in medicine and biotechnology.

References

  • Grishaev, A., & Llinas, M. (2008). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of Magnetic Resonance. Available at: [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available at: [Link]

  • Waters Corporation. Hydrolysis of Purified Proteins and Peptides. Available at: [Link]

  • Thermo Fisher Scientific. Amino Acid Analysis. In: Current Protocols in Protein Science. ResearchGate. Available at: [Link]

  • Scherl, A., et al. (2003). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • D'Arcy, S., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. PMC. Available at: [Link]

  • Dragomir, M. M., & de la C. Vizman, M. (2018). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agroalimentary Processes and Technologies. Available at: [Link]

  • Akita, H., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry. Available at: [Link]

  • Walker, J. M. (1994). Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments. Available at: [Link]

  • Ferrara, S., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Oxford Academic. Available at: [Link]

  • Doneanu, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Available at: [Link]

  • MtoZ Biolabs. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. Available at: [Link]

  • Wikipedia. Edman degradation. Available at: [Link]

  • Simon, M., & Hnida, M. (2022). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. Available at: [Link]

  • MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

  • Kellenbach, E. (2017). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. Available at: [Link]

  • SCIEX. High Selectivity Quantification of Protein Isoforms using MRM3 Workflow. Available at: [Link]

  • James, A., & Jorgensen, C. (2010). Basic design of MRM assays for peptide quantification. Methods in Molecular Biology. Available at: [Link]

  • Ullman, E., et al. (2016). Incorporation of non-canonical amino acids into the developing murine proteome. PMC. Available at: [Link]

  • University of Washington Proteomics Resource. MRM/SRM page. Available at: [Link]

  • James, A., & Jorgensen, C. (2010). Basic Design of MRM Assays for Peptide Quantification. Springer Nature Experiments. Available at: [Link]

  • Peeler, J. C., & Mehl, R. A. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. PMC. Available at: [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. PMC. Available at: [Link]

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing, Edman Degradation. Available at: [Link]

  • Peeler, J. C., et al. (2011). A General Method for Scanning Unnatural Amino Acid Mutagenesis. PMC. Available at: [Link]

  • University of Bayreuth. Peptide NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Available at: [Link]

  • Krazewski, J. L., et al. (2022). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. Available at: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. SlidePlayer. Available at: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Restek Corporation. (2022). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

  • Wu, S.-T., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC. Available at: [Link]

  • Horvatovich, P., et al. (2017). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. Available at: [Link]

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Comparative

Comparative Guide: N-Methylnorvaline vs. N-Methylalanine in Peptide Folding

Executive Summary In the engineering of peptidomimetics, N-methylation is a critical strategy for enhancing metabolic stability and membrane permeability.[1][2][3] While N-methylalanine (N-Me-Ala) represents the standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptidomimetics, N-methylation is a critical strategy for enhancing metabolic stability and membrane permeability.[1][2][3] While N-methylalanine (N-Me-Ala) represents the standard for introducing backbone rigidity with minimal side-chain interference, N-methylnorvaline (N-Me-Nva) offers a distinct alternative that combines backbone constraints with significant lipophilic bulk.

This guide objectively compares these two residues, focusing on their impact on peptide folding, cis/trans isomerization equilibria, and synthetic feasibility.

FeatureN-Methylalanine (N-Me-Ala)N-Methylnorvaline (N-Me-Nva)
Side Chain Methyl (–CH₃)Propyl (–CH₂CH₂CH₃)
Steric Bulk LowHigh (Linear flexibility)
Primary Utility Backbone constraint,

-sheet disruption
Lipophilicity enhancement, hydrophobic packing
Folding Impact Induces turns; high cis-amide propensityStabilizes hydrophobic cores; moderate cis-propensity
Synthetic Difficulty ModerateHigh (Steric hindrance during coupling)

Mechanistic Foundation: The Physics of N-Methylation

To choose between N-Me-Ala and N-Me-Nva, one must understand the underlying forces at play. N-methylation alters the peptide bond in two fundamental ways:

  • Ablation of Hydrogen Bonding: Replaces the amide proton (H-bond donor) with a methyl group, preventing canonical

    
    -helix formation and exposing the carbonyl to solvent or intramolecular targets.
    
  • Steric Clash & Isomerization: The N-methyl group clashes with the side chain of the preceding residue (

    
    ) and the local side chain (
    
    
    
    ), lowering the energy barrier between trans (
    
    
    ) and cis (
    
    
    ) states.
Comparative Conformational Analysis
N-Methylalanine (The "Compact" Constraint)

N-Me-Ala is the most conservative N-methyl substitution. Its small methyl side chain minimizes steric clash with the N-methyl group itself.

  • Effect: It strongly favors extended conformations (

    
    -strand) or type II 
    
    
    
    -turns.
  • Cis/Trans: Due to low side-chain bulk, N-Me-Ala exhibits a high propensity for cis-peptide bond formation (up to 30% in polar solvents), acting as a "switch" in dynamic peptides.

N-Methylnorvaline (The "Lipophilic" Constraint)

N-Me-Nva introduces a linear propyl chain. Unlike the branched side chains of Valine or Isoleucine, the linear chain of Nva retains some rotational freedom (


 angles).
  • Effect: The propyl chain adds significant hydrophobic surface area. In folding, N-Me-Nva is often used to fill hydrophobic pockets (packing) while simultaneously locking the backbone.

  • Cis/Trans: The increased bulk of the propyl group creates greater steric friction with the N-methyl group compared to Alanine. This often destabilizes the cis rotamer slightly more than N-Me-Ala, pushing the equilibrium back toward trans, unless the cis form is stabilized by specific intramolecular interactions (e.g., in cyclic peptides).

Visualization of Conformational Dynamics

The following diagram illustrates the impact of side-chain length on the cis/trans equilibrium and the resulting folding pathways.

FoldingPathways cluster_Ala N-Me-Ala Pathway cluster_Nva N-Me-Nva Pathway Unfolded Unfolded Peptide (Ensemble) Ala_Trans Trans-Isomer (Major) Unfolded->Ala_Trans Fast Nva_Trans Trans-Isomer (Dominant) Unfolded->Nva_Trans Slow (Bulk) Ala_Cis Cis-Isomer (Significant Population) Ala_Trans->Ala_Cis Low Barrier (Isomerization) BetaTurn Type II Beta-Turn (Stabilized) Ala_Cis->BetaTurn Nucleation HydroCore Hydrophobic Collapse (Packed Core) BetaTurn->HydroCore Synergistic in Cyclic Peptides Nva_Cis Cis-Isomer (Sterically Disfavored) Nva_Trans->Nva_Cis High Barrier (Steric Clash) Nva_Trans->HydroCore Side-chain Interdigitation

Caption: Comparative folding pathways showing the higher cis-propensity of N-Me-Ala versus the hydrophobic packing drive of N-Me-Nva.

Experimental Guide: Synthesis & Characterization

Working with N-methylated amino acids requires modified protocols due to the lowered nucleophilicity of the secondary amine and the steric hindrance surrounding the coupling site.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Challenge: Coupling onto the N-methylated residue is the rate-limiting step. N-Me-Nva is significantly harder to couple to than N-Me-Ala due to the propyl side chain shielding the secondary amine.

Reagents:

  • Coupling Reagent: HATU or COMU (Standard PyBOP is often insufficient).

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) to minimize racemization.

  • Solvent: DMF/NMP (1:1) to reduce aggregation.[4]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Monitor closely; secondary amines can be prone to diketopiperazine (DKP) formation if the N-terminal is Pro or N-Me.

  • Coupling (The Critical Step):

    • For N-Me-Ala: Use 4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA. Reaction time: 1 hour.

    • For N-Me-Nva: Use 5 eq.[5] AA, 4.9 eq. HATU, 10 eq. DIPEA. Reaction time: 2 hours (Double Coupling required).

    • Alternative for N-Me-Nva: Use triphosgene or BTC (Bis(trichloromethyl)carbonate) to form the acid chloride in situ for extremely difficult couplings.

  • Monitoring: Standard Kaiser test will not work (no primary amine). Use Chloranil Test or Bromophenol Blue (Secondary amines turn blue).

Protocol B: NMR Analysis of Folding (Cis/Trans Ratio)

To validate the folding impact, you must quantify the isomer ratio.

  • Sample Prep: Dissolve 2-5 mg peptide in 600

    
    L 
    
    
    
    or
    
    
    .
  • Acquisition: Acquire 1D

    
    -NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Identify the N-methyl singlet (

      
       ppm).
      
    • Trans:

      
       and 
      
      
      
      show NOE cross-peaks (Sequential).
    • Cis:

      
       and 
      
      
      
      show strong NOE cross-peaks (Spatial proximity).
    • Calculation: Integrate the N-methyl peaks for major (trans) and minor (cis) conformers.

    • Expectation: N-Me-Ala may show 15-30% cis; N-Me-Nva typically shows <15% cis unless constrained by a macrocycle.

Comparative Data Summary

The following table summarizes physical properties and experimental expectations.

ParameterN-MethylalanineN-Methylnorvaline
LogP (Lipophilicity) ~ -0.3 (Estimated)~ +0.8 (Estimated)
Coupling Difficulty (krel) 1.0 (Reference)0.4 (Slower)
Proteolytic Stability High (Backbone protection)Very High (Backbone + Side chain bulk)
Solubility (Water) HighModerate/Low
Preferred Secondary Structure

-turn, Polyproline II
Distorted Helix, Hydrophobic Cluster
Strategic Recommendation
  • Use N-Me-Ala when you need to scan for H-bond essentiality or introduce a "soft" kink in the backbone without altering the overall hydrophobicity profile significantly.

  • Use N-Me-Nva when optimizing lead compounds for membrane permeability (increasing LogP) or when filling a specific hydrophobic pocket in the target protein requires a linear alkyl chain rather than a branched one (Val/Leu).

References

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition. Link

  • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews. Link

  • Biron, E., et al. (2005).[6] "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." The Journal of Organic Chemistry. Link

  • Toniolo, C., et al. (1993). "Conformation of N-methylated alpha-amino acids and peptides." Biopolymers.[5] Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-methylnorvaline hydrochloride

< In the fast-paced environment of drug discovery and development, meticulous attention to experimental detail is paramount. This same level of rigor must be applied to the entire lifecycle of a chemical reagent, includi...

Author: BenchChem Technical Support Team. Date: February 2026

<

In the fast-paced environment of drug discovery and development, meticulous attention to experimental detail is paramount. This same level of rigor must be applied to the entire lifecycle of a chemical reagent, including its final disposition. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-methylnorvaline hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment

Based on data for comparable laboratory chemicals, N-methylnorvaline hydrochloride is likely a solid, off-white powder.[1] While many such compounds are not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), this does not negate the need for cautious handling and proper disposal.[2][3] The primary risks are associated with dust inhalation and direct contact with skin and eyes.[2][4]

Key Hazard Considerations:

Hazard CategoryPotential Risk & RationaleRecommended Precaution
Inhalation Fine powders can be easily aerosolized, leading to respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate respiratory protection (e.g., N95 dust mask).[4]
Skin/Eye Contact Direct contact may cause irritation or allergic reaction in sensitive individuals.Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.[4][5]
Ingestion Accidental ingestion could be harmful.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5]
Reactivity Hydrochloride salts can react with strong bases. It is incompatible with strong oxidizing agents.[2][3]Segregate from incompatible materials during storage and waste accumulation.[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-methylnorvaline hydrochloride is not a single action but a systematic process. The primary directive is to manage it as a chemical waste stream through a licensed disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

The following workflow provides a logical sequence for compliant disposal, from the point of generation to final pickup.

Caption: Decision workflow for N-methylnorvaline hydrochloride disposal.

Protocol 1: Disposal of Unused or Expired Solid Reagent
  • Container Selection: Select a sealable, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a screw cap is recommended. For solids, a plastic liner is a best practice.[8]

  • Packaging: Carefully transfer the solid N-methylnorvaline hydrochloride into the designated waste container. Avoid creating dust.[2] A powder funnel can minimize dispersion.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[9] The label must include:

    • The full chemical name: "N-methylnorvaline hydrochloride"

    • The date accumulation started.

    • The name of the Principal Investigator or responsible party.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[6] This area must be near the point of generation and under the control of laboratory personnel.[7] Ensure it is segregated from incompatible materials like strong bases and oxidizers.[6]

Protocol 2: Disposal of Contaminated Labware and PPE

This category includes items like weigh boats, pipette tips, contaminated gloves, and bench paper.

  • Container Selection: Use a puncture-resistant container, such as a designated sharps container or a sturdy, lined cardboard box clearly marked for solid chemical waste.

  • Packaging: Place all contaminated solid waste into the container. Do not overfill.

  • Labeling: As with the pure reagent, label the container clearly as "Hazardous Waste" with a description of the contents (e.g., "Solid Waste Contaminated with N-methylnorvaline hydrochloride").

  • Storage: Store in the SAA alongside other solid chemical waste, ensuring proper segregation.

Spill Management Protocol

Even with careful handling, spills can occur. A prepared response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If a significant amount of dust is generated, evacuate the immediate area and alert colleagues.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, respiratory protection is advised.

  • Contain the Spill: Cover the spill with an absorbent material from a chemical spill kit to prevent further dispersion.[10]

  • Clean-Up:

    • For a solid spill, gently sweep the material and absorbent into a dustpan and place it into a designated hazardous waste container.[2] Avoid vigorous sweeping that could create dust.

    • Follow up by wiping the area with a damp paper towel.

  • Disposal: All cleanup materials (absorbent pads, contaminated towels, gloves) must be disposed of as hazardous chemical waste according to Protocol 2.[11]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local procedures.

Regulatory Framework: The Why Behind the Waste Jar

The procedures outlined above are mandated by federal and state regulations. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[12][13]

RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[14] This means waste is regulated from the moment it is generated until its final, safe disposal.[8] Laboratories are considered hazardous waste generators and must comply with specific requirements for:

  • Waste Identification: Properly characterizing waste to determine if it's hazardous.[13]

  • Container Management: Using appropriate, closed, and correctly labeled containers.[7]

  • Storage Limits: Adhering to time and quantity limits for waste stored in SAAs.[6]

  • Record-Keeping: Maintaining documentation of waste generation and disposal.

  • Licensed Disposal: Using only licensed Treatment, Storage, and Disposal Facilities (TSDFs) for final disposition.[15]

By following these protocols, your laboratory not only ensures the safety of its personnel but also maintains compliance with critical environmental laws, preventing potential fines and protecting institutional reputation.[7]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Tokyo Chemical Industry. (2025, November 19). SAFETY DATA SHEET.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • YouTube. (2025, June 7). What Qualifies As Hazardous Waste Under RCRA?. Ecosystem Essentials.
  • YouTube. (2025, February 21).

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Handling

Personal protective equipment for handling N-methylnorvaline hydrochloride

Part 1: Executive Safety Directive Immediate Action Required: N-Methylnorvaline hydrochloride (often N-Methyl-L-norvaline HCl, CAS: 19653-78-2) is a specialized amino acid derivative used primarily as an arginase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: N-Methylnorvaline hydrochloride (often N-Methyl-L-norvaline HCl, CAS: 19653-78-2) is a specialized amino acid derivative used primarily as an arginase inhibitor in nitric oxide signaling research.[1][2] While often classified as an Irritant (Skin/Eye/Respiratory) , its status as a research chemical mandates Universal Precautions .[2]

The Critical Hazard: The "hydrochloride" salt form introduces two specific operational risks often overlooked in standard safety data sheets (SDS):

  • Hygroscopicity: The powder aggressively absorbs atmospheric moisture, leading to clumping and potential acidity upon hydrolysis.[2][3]

  • Fine Particulate Dispersion: As a dry salt, it generates invisible electrostatic dust during weighing, posing an inhalation risk that can irritate the upper respiratory tract and mucous membranes.[2]

Part 2: Risk Assessment & PPE Matrix

The Logic of Protection: We do not rely on "minimum compliance."[2] We utilize a Barrier-Analysis Approach . The primary risk is particulate inhalation and contact dermatitis.[2] Because this is a bioactive enzyme inhibitor, we must also prevent inadvertent systemic absorption.[2]

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 Respirator (Minimum) or P100 The HCl salt forms fine dust.[2] Surgical masks offer zero protection against chemical particulates.[2] If a fume hood is unavailable, N95 is mandatory.[2]
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Latex is permeable to many organic salts.[2] Nitrile provides superior chemical resistance.[2] Double-gloving is recommended during solubilization steps.[2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2] Goggles seal the ocular cavity.[2]
Body Defense Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes.[2] Cotton/Poly blends are acceptable; Tyvek is only required for large-scale (>100g) spills.[2]

Part 3: Operational Workflow (Step-by-Step)

Expert Insight: The most dangerous moment is not the reaction, but the transfer of the dry solid. Static electricity can cause the powder to "jump" from the spatula, creating an aerosol cloud.

Protocol A: Safe Weighing & Transfer

Goal: Transfer solid without aerosolization or moisture contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.[2] This prevents the "jumping powder" phenomenon common with amino acid salts.[2]

  • The "Closed Transfer" Technique:

    • Tare the weighing boat.[2]

    • Open the source container only inside the hood.

    • Transfer solid.[2]

    • Crucial Step: Loosely cap the source container immediately after removing the spatula to prevent moisture uptake (hygroscopicity management).

  • Decontamination: Wipe the balance area with a moist paper towel (water damp) immediately after use to solubilize and remove invisible salt residues.[2]

Protocol B: Solubilization (Making the Stock Solution)

Goal: Mitigate exotherm and splash risk.

  • Solvent Choice: Water or PBS is standard.[2]

  • Addition Order: Always add the solid to the liquid (unless volume is negligible).

  • pH Check: As a hydrochloride salt, the initial solution will be acidic.[2]

    • Action: If pH adjustment is required (e.g., to pH 7.4), add NaOH dropwise slowly.[2]

    • Risk:[2][4][5][6][7] Rapid neutralization can generate heat.[2][4] Monitor temperature.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyLogic Start Start: Handling N-Methylnorvaline HCl State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Aqueous Solution State->Liquid Pipetting/Dilution Hood Is Fume Hood Available? Solid->Hood Liquid_PPE Standard PPE: Nitrile Gloves + Lab Coat Liquid->Liquid_PPE Action_Hood Use Hood + Safety Glasses (Sash at proper height) Hood->Action_Hood Yes Action_NoHood STOP: Respiratory Protection Req. (N95/P100 + Goggles) Hood->Action_NoHood No Disposal Disposal: Segregate Waste Action_Hood->Disposal Action_NoHood->Disposal Liquid_PPE->Disposal

Figure 1: PPE and Engineering Control Decision Tree. Note the critical "Stop" point if a fume hood is unavailable for solid handling.

Part 5: Disposal & Emergency Response

Waste Disposal Protocol:

  • Solid Waste: Do not throw in trash.[2] Collect in a container labeled "Hazardous Waste - Solid - Organic Salt."[2]

  • Liquid Waste: Segregate into "Aqueous Waste." If the solution was pH adjusted, it may be non-hazardous, but best practice dictates treating it as chemical waste due to the bioactive nature of the inhibitor.

  • Container: Triple rinse the empty bottle with water; collect the rinsate as hazardous waste. Deface the label before recycling the glass.

Emergency Procedures:

  • Eye Contact: Immediate flush for 15 minutes .[2][8] The HCl salt is acidic; time is tissue.[2] Do not rub eyes (abrasion risk from crystals).[2]

  • Skin Contact: Wash with soap and water.[2][8][9] If redness persists (dermatitis), seek medical attention.[2][8]

  • Spill (Solid): Do not dry sweep (creates dust).[2] Cover with wet paper towels to solubilize, then wipe up.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 122047, N-Methyl-L-norvaline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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